molecular formula C15H17NO B1332502 N-benzyl-4-ethoxyaniline CAS No. 72753-31-2

N-benzyl-4-ethoxyaniline

Cat. No.: B1332502
CAS No.: 72753-31-2
M. Wt: 227.3 g/mol
InChI Key: ZAUVBVZMMZMKSQ-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxyaniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUVBVZMMZMKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354358
Record name N-benzyl-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72753-31-2
Record name N-benzyl-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of N-benzyl-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Signature of a Key Intermediate

N-benzyl-4-ethoxyaniline is a disubstituted aromatic amine with applications as a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Its molecular architecture, featuring a secondary amine, a benzyl group, and a para-substituted ethoxybenzene ring, provides a rich landscape for spectroscopic analysis. Understanding its characteristic spectral signature is paramount for researchers in verifying its synthesis, assessing its purity, and employing it in further chemical transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from the closely related analogue, N-benzyl-4-methoxyaniline, to present a robust, predicted analysis. This approach underscores the power of spectroscopic interpretation in anticipating the molecular fingerprint of a novel or uncharacterized compound.

Context: Common Synthetic Pathways

The spectroscopic profile of a synthesized compound is often influenced by its method of preparation, which can introduce specific starting materials or byproducts as impurities. This compound is typically synthesized via one of two primary routes:

  • Reductive Amination: This highly selective method involves the condensation of 4-ethoxyaniline with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine using a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.[2][3][4] This method is favored for minimizing the over-alkylation that can produce the tertiary amine.

  • Direct N-Alkylation: This classical approach involves the reaction of 4-ethoxyaniline with a benzyl halide, such as benzyl bromide or chloride, in the presence of a base.[5][6] While straightforward, this method often yields a mixture of the desired mono-benzylated product and the di-benzylated tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine.[2]

Awareness of these routes is critical when analyzing spectra, as unreacted starting materials (4-ethoxyaniline, benzaldehyde, benzyl alcohol) or the N,N-dibenzyl-4-ethoxyaniline byproduct could be present.

Molecular Structure & Analytical Workflow

A logical workflow is essential for the comprehensive characterization of a synthesized compound like this compound. The process begins with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis S Synthesis (e.g., Reductive Amination) P Purification (e.g., Column Chromatography) S->P NMR NMR Spectroscopy (¹H, ¹³C) P->NMR IR FT-IR Spectroscopy P->IR MS Mass Spectrometry (GC-MS) P->MS Final Structural Confirmation & Purity Assessment NMR->Final IR->Final MS->Final

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Chapter 1: Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the electronic environment of each proton, the number of unique protons, and their connectivity to neighboring protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The causality behind this protocol is to obtain a high-resolution spectrum with good signal-to-noise, allowing for accurate integration and clear observation of spin-spin coupling.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[7]

  • Internal Standard: Although modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) is the traditional internal standard (0 ppm) and can be added if absolute precision is required.[8]

  • Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion, simplifying the interpretation of complex spectra.[9]

  • Acquisition: A standard proton experiment is run at room temperature. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to allow for adequate relaxation of the protons between pulses, ensuring the data can be reliably integrated.[10]

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phasing and baseline correction are applied to the spectrum to ensure accurate peak representation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following data is predicted based on the known spectrum of N-benzyl-4-methoxyaniline and standard chemical shift principles.[8]

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.40 - 7.25Multiplet (m)5HBenzyl-H (aromatic)
b6.82Doublet (d)2HEthoxyaniline-H (ortho to -OEt)
c6.65Doublet (d)2HEthoxyaniline-H (ortho to -NH)
d4.30Singlet (s)2HBenzyl Methylene (-N-CH₂ -Ph)
e4.05 (broad)Singlet (s)1HAmine (-NH -)
f3.98Quartet (q)2HEthoxy Methylene (-O-CH₂ -CH₃)
g1.39Triplet (t)3HEthoxy Methyl (-O-CH₂-CH₃ )
In-Depth Spectral Interpretation

G img_node

Caption: Structure of this compound with key proton environments.

  • Aromatic Region (δ 6.5-7.5 ppm):

    • Signal (a): The five protons on the unsubstituted benzyl ring are expected to appear as a complex multiplet between 7.25 and 7.40 ppm. Their chemical shifts are typical for a monosubstituted benzene ring.

    • Signals (b) and (c): The 4-ethoxyaniline ring presents a classic AA'BB' system due to para-substitution, which often simplifies to two distinct doublets. The protons ortho to the electron-donating ethoxy group (Signal b, ~6.82 ppm) are more shielded (upfield) than the protons ortho to the less-donating amino group (Signal c, ~6.65 ppm). This assignment is based on the stronger electron-donating nature of the -OEt group compared to the -NHR group.

  • Aliphatic and Heteroatom Region (δ 1.0-4.5 ppm):

    • Signal (d): The two benzylic protons (-N-CH₂-Ph) are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet around 4.30 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

    • Signal (e): The amine proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift can vary but is expected around 4.05 ppm.[11]

    • Signals (f) and (g): The ethoxy group provides a definitive signature. The methylene protons (-O-CH₂-) (Signal f) are deshielded by the adjacent oxygen and appear as a quartet around 3.98 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃) (Signal g) are more shielded and appear as a triplet around 1.39 ppm, split by the two neighboring methylene protons (n+1 = 2+1 = 3). This classic triplet-quartet pattern is a hallmark of an ethyl group.

Chapter 2: Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.

  • Acquisition: The spectrum is acquired on a high-field spectrometer (e.g., 101 or 126 MHz) using a standard broadband-decoupled pulse sequence. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[9] A larger number of scans (hundreds to thousands) is required.

  • Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The following data is predicted based on the known spectrum of N-benzyl-4-methoxyaniline and substituent effects.[8]

Predicted Chemical Shift (δ, ppm)Assignment
152.5C4 (Ar-C-OEt)
142.1C1 (Ar-C-NH)
139.5C1' (Benzyl ipso-C)
128.7C3'/C5' (Benzyl ortho-C)
127.5C4' (Benzyl para-C)
127.2C2'/C6' (Benzyl meta-C)
115.5C3/C5 (Ar-C ortho to -NH)
114.8C2/C6 (Ar-C ortho to -OEt)
63.8Ethoxy Methylene (-C H₂-CH₃)
49.5Benzyl Methylene (-N-C H₂-Ph)
14.9Ethoxy Methyl (-CH₂-C H₃)
In-Depth Spectral Interpretation
  • Aromatic Region (δ 110-160 ppm):

    • The spectrum is expected to show eight distinct signals for the 12 aromatic carbons due to symmetry.

    • The carbon attached to the oxygen (C4) is the most deshielded aromatic carbon (~152.5 ppm) due to the strong electron-withdrawing inductive effect and electron-donating resonance effect of the oxygen atom.

    • The carbon attached to the nitrogen (C1) is also significantly deshielded (~142.1 ppm).

    • The ipso-carbon of the benzyl group (C1') appears around 139.5 ppm.

    • The remaining aromatic carbons of both rings appear in the typical range of 114-129 ppm.

  • Aliphatic Region (δ 10-70 ppm):

    • The key difference from the methoxy analogue is the presence of two aliphatic signals for the ethoxy group. The methylene carbon (-O-C H₂-) is directly attached to oxygen and is therefore more deshielded, predicted to be around 63.8 ppm.

    • The benzylic methylene carbon (-N-C H₂-) is expected around 49.5 ppm.

    • The terminal methyl carbon of the ethoxy group (-C H₃) is the most shielded carbon in the molecule, appearing far upfield around 14.9 ppm.

Chapter 3: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for liquid or solid samples, requiring minimal to no sample preparation.[12]

  • Sample Application: A single drop of the neat liquid sample (or a small amount of solid) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any signals from atmospheric CO₂ and water vapor.[13]

  • Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400N-H StretchSecondary AmineMedium, Sharp
3100-3000C-H Stretch (sp²)Aromatic C-HMedium
3000-2850C-H Stretch (sp³)Aliphatic C-HMedium
~1610, ~1515C=C StretchAromatic RingStrong
~1240C-O StretchAryl EtherStrong
~1300C-N StretchAromatic AmineMedium
850-750C-H Out-of-Plane BendAromatic RingStrong
In-Depth Spectral Interpretation
  • N-H Stretch: A single, relatively sharp peak around 3400 cm⁻¹ is a key diagnostic feature for a secondary amine.[14] This distinguishes it from a primary amine (which would show two peaks) and a tertiary amine (which would show none).[15]

  • C-H Stretches: The spectrum will be divided by the 3000 cm⁻¹ line. Peaks appearing just above 3000 cm⁻¹ are characteristic of sp² C-H bonds from the two aromatic rings. Peaks appearing just below 3000 cm⁻¹ are from the sp³ C-H bonds of the benzylic and ethoxy groups.[15]

  • Aromatic Region: Strong absorptions around 1610 cm⁻¹ and 1515 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic rings.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. The most prominent and diagnostic peaks are the strong C-O stretch of the aryl ether group (~1240 cm⁻¹) and the C-N stretch of the aromatic amine (~1300 cm⁻¹). Strong C-H out-of-plane (OOP) bending peaks below 900 cm⁻¹ confirm the substitution patterns on the aromatic rings.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method.

Experimental Protocol: Acquiring a GC-MS Spectrum
  • Sample Preparation: A dilute solution of the sample (~10-100 µg/mL) is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) is injected into the GC, where the sample is vaporized in a hot injector port and swept onto a capillary column by a carrier gas (usually helium).

  • Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the column's stationary phase. This step ensures that the mass spectrum is obtained for a pure compound as it elutes from the column.

  • Ionization: As the compound elutes from the GC, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data
  • Molecular Weight: 227.30 g/mol

  • Molecular Formula: C₁₅H₁₇NO

Predicted m/zIon StructureFragmentation Pathway
227[C₁₅H₁₇NO]⁺˙Molecular Ion (M⁺˙)
212[M - CH₃]⁺Loss of a methyl radical from the ethoxy group
136[C₈H₁₀NO]⁺Cleavage of the benzyl C-N bond
91[C₇H₇]⁺Alpha-cleavage at the C-N bond, forming the tropylium ion
In-Depth Fragmentation Analysis

The fragmentation of this compound under EI conditions is expected to be dominated by cleavage at the bonds alpha to the nitrogen atom, as this is a site of high stability for the resulting radical cation.

G cluster_path Primary Fragmentation Pathways M [C₁₅H₁₇NO]⁺˙ m/z = 227 (Molecular Ion) F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F91 α-cleavage (most favorable) F136 [C₈H₁₀NO]⁺ m/z = 136 M->F136 C-N bond cleavage F212 [C₁₄H₁₄NO]⁺ m/z = 212 M->F212 Loss of •CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion (m/z 227): The peak corresponding to the intact radical cation should be clearly visible. Its presence confirms the molecular weight of the compound.

  • Tropylium Ion (m/z 91): The most characteristic and often the base peak (most intense peak) in the mass spectrum of N-benzyl compounds is at m/z 91. This results from the cleavage of the C-N bond alpha to the phenyl ring. The initially formed benzyl cation [C₇H₇]⁺ rearranges to the highly stable, aromatic tropylium ion. The observation of a strong peak at m/z 91 is compelling evidence for the presence of a benzyl group.

  • Loss of Methyl (m/z 212): A peak at M-15 would indicate the loss of a methyl radical (•CH₃) from the ethoxy group, a common fragmentation for ethyl ethers.

  • Fragment at m/z 136: Cleavage of the benzylic C-N bond can also result in the charge being retained on the ethoxyaniline portion of the molecule, giving a fragment at m/z 136.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with data from a close structural analogue, we have constructed a detailed and reliable roadmap for any researcher working with this compound. The predicted ¹H and ¹³C NMR spectra highlight the distinct signals of the benzyl and ethoxy groups, the IR spectrum confirms the presence of key functional groups (secondary amine, aryl ether), and the mass spectrum points to a definitive molecular weight and a characteristic fragmentation pattern dominated by the formation of the tropylium ion. This predictive framework serves as a powerful tool for structural verification and purity assessment in a real-world laboratory setting.

References

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Sources

A Technical Guide to the Solubility Profile of N-benzyl-4-ethoxyaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

N-benzyl-4-ethoxyaniline is a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound based on its molecular structure and established chemical principles. While extensive quantitative solubility data for this specific molecule is not widely published, this document offers a predictive framework and presents a robust, step-by-step experimental protocol for its systematic determination. This guide is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodology required to effectively work with this compound.

Physicochemical Profile and Structural Analysis

This compound (CAS: 72753-31-2) possesses a molecular formula of C₁₅H₁₇NO and a molecular weight of approximately 227.30 g/mol .[1][2] Its structure is characterized by three key functional regions that dictate its physical and chemical properties, including solubility:

  • Aromatic Ether Group (4-ethoxy): The ethoxy group attached to one of the aromatic rings is a polar feature. The oxygen atom can act as a hydrogen bond acceptor.[3] However, the overall aromatic ether character reduces hydrophilicity compared to phenols.[4]

  • Secondary Amine Bridge (-NH-): The nitrogen atom, with its lone pair of electrons and associated hydrogen, is a critical site for intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, contributing significantly to its potential solubility in protic solvents.[5]

  • Aromatic Rings (Aniline and Benzyl): The two phenyl rings introduce a significant nonpolar, hydrophobic character to the molecule, favoring solubility in solvents that can engage in van der Waals forces and π-π stacking interactions.

The interplay between the polar amine/ether functionalities and the nonpolar aromatic systems suggests a nuanced solubility profile, with high solubility expected in solvents that can accommodate both polar and nonpolar characteristics.

Predictive Solubility Framework

Based on the principle of "like dissolves like," we can forecast the solubility behavior of this compound across different classes of common organic solvents. The molecule's dual polar and nonpolar nature makes it a versatile solute.

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol)

These solvents can engage in hydrogen bonding with both the nitrogen and oxygen atoms of this compound. Consequently, moderate to good solubility is anticipated. Alcohols like ethanol are often used as recrystallization solvents for similar substituted anilines, which implies high solubility at elevated temperatures and lower solubility upon cooling, a critical property for purification.[6]

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DMSO, Acetonitrile)

These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar C-N and C-O bonds in this compound, it is predicted to be readily soluble in this class of solvents. Solvents like ethyl acetate are commonly used in chromatographic purification of related compounds, indicating good solubility.[7]

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
  • Aliphatic Hydrocarbons (Hexane): Due to the significant polarity imparted by the amine and ether groups, solubility in highly nonpolar aliphatic solvents like hexane is expected to be low.

  • Aromatic Hydrocarbons (Toluene): Solubility is predicted to be significantly higher in toluene compared to hexane. The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute.

  • Ethers (Diethyl Ether): While classified as relatively nonpolar, diethyl ether's oxygen can act as a hydrogen bond acceptor, lending it some ability to dissolve compounds with polar groups.[8] Moderate solubility is expected.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to form weak hydrogen bonds. High solubility of this compound is predicted in solvents like dichloromethane.

The logical relationship between solvent type and expected solubility is summarized below.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Solute Key Features: - Polar Amine (-NH-) - Polar Ether (-OEt) - Nonpolar Aromatic Rings Polar Protic Ethanol, Methanol (H-Bonding) Solute->Polar Protic H-bonding Donor/Acceptor Polar Aprotic Acetone, Ethyl Acetate (Dipole-Dipole) Solute->Polar Aprotic Dipole Interactions Nonpolar Hexane, Toluene (van der Waals, π-stacking) Solute->Nonpolar Nonpolar Interactions Chlorinated Dichloromethane (Dipole, weak H-bond) Solute->Chlorinated Good Overall Compatibility Moderate Moderate Polar Protic->Moderate High High Polar Aprotic->High Nonpolar->Moderate e.g., Toluene Low Low Nonpolar->Low e.g., Hexane Chlorinated->High

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To generate precise, quantitative data, the isothermal static equilibrium method is recommended. This protocol is a self-validating system for achieving accurate and reproducible results.[9]

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Calibrated thermometer or thermocouple

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate vial in a thermostatic bath at constant temperature (e.g., 24-48 hours). prep->equil Constant T sep 3. Phase Separation Centrifuge the vial to settle undissolved solid. equil->sep Stop agitation sample 4. Sampling & Dilution Withdraw supernatant using a pre-heated/cooled syringe. Filter and dilute gravimetrically. sep->sample Isothermal analyze 5. Analysis Determine concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method. sample->analyze calc 6. Calculation Calculate original concentration to determine solubility (e.g., in g/100 mL). analyze->calc

Caption: Workflow for isothermal solubility determination.

Step-by-Step Methodology
  • Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed with solid solute remaining. The excess solid is critical for ensuring equilibrium is reached.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the target temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches solid-liquid equilibrium. A preliminary kinetic study can confirm the minimum time required.

  • Phase Separation: Once equilibrium is achieved, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle. For fine suspensions, centrifugation at the target temperature is required to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. To minimize temperature-induced precipitation, ensure the syringe is pre-heated or pre-cooled to the experimental temperature. Immediately dispense the aliquot into a pre-weighed volumetric flask and record the weight of the sample transferred. Dilute with the appropriate solvent to a concentration within the analytical instrument's linear range.

  • Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with a UV detector. A calibration curve must be prepared beforehand using standards of known concentration.

  • Calculation: Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution. Express the solubility in standard units, such as g/100 mL or mol/L.

Data Presentation

Quantitative results from the experimental protocol should be organized for clarity and comparative analysis.

Table 1: Solubility of this compound at 25 °C (Template)

Solvent ClassSolventDielectric Constant (ε)Solubility ( g/100 mL)Solubility (mol/L)
Polar Protic Methanol32.7Experimental DataExperimental Data
Ethanol24.5Experimental DataExperimental Data
Polar Aprotic Acetone21.0Experimental DataExperimental Data
Ethyl Acetate6.0Experimental DataExperimental Data
Acetonitrile37.5Experimental DataExperimental Data
Nonpolar Toluene2.4Experimental DataExperimental Data
Hexane1.9Experimental DataExperimental Data
Chlorinated Dichloromethane9.1Experimental DataExperimental Data

Conclusion

This compound exhibits a versatile solubility profile predictable from its hybrid polar/nonpolar molecular structure. High solubility is expected in polar aprotic and chlorinated solvents, with moderate solubility in polar protic and aromatic hydrocarbon solvents, and low solubility in aliphatic hydrocarbons. This guide provides both a robust predictive framework and a detailed experimental methodology, equipping researchers and developers with the necessary tools to accurately determine and leverage the solubility data of this compound for applications ranging from synthetic route optimization and purification to final product formulation.

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N-benzyl-4-ethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the N-benzyl aniline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse array of biological targets. The strategic derivatization of this core has yielded compounds with significant therapeutic potential. This technical guide focuses on a specific, yet promising, subset: N-benzyl-4-ethoxyaniline derivatives. The introduction of the ethoxy group at the para-position of the aniline ring presents an intriguing modification, modulating the electronic and steric properties of the molecule and, consequently, its biological activity. This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities, underlying mechanisms, and robust methodologies for the evaluation of these compounds. Our narrative is grounded in established scientific principles and supported by current literature, aiming to empower further research and development in this exciting area.

Chapter 1: The Multifaceted Biological Landscape of this compound Derivatives

This compound derivatives, through the modification of their core structure, have shown potential across several key therapeutic areas. This chapter will delve into the primary biological activities reported for analogous compounds, providing a predictive framework for the this compound series.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the continual development of novel therapeutic agents that can selectively target malignant cells. Derivatives of N-benzyl aniline have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2][3][4][5][6][7] The cytotoxic effects are believed to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][5]

Table 1: Representative Anticancer Activity of N-benzyl Aniline Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
N-aryl-N'-arylmethylureaMCF7 (Breast)< 3[1]
N-aryl-N'-arylmethylureaPC3 (Prostate)< 5[1]
5-Benzyl jugloneHCT-15 (Colorectal)12.27[2]
Benzo[a]phenazine derivativesHeLa (Cervical)1-10[8]
Benzo[a]phenazine derivativesA549 (Lung)1-10[8]
Benzo[a]phenazine derivativesMCF-7 (Breast)1-10[8]
Benzo[a]phenazine derivativesHL-60 (Leukemia)1-10[8]
N-benzyl-2-phenylpyrimidin-4-amineNon-small cell lung cancerNanomolar range[4]

Note: The IC50 values presented are for analogous compounds and serve as a predictive baseline for the potential activity of this compound derivatives.

A key signaling pathway implicated in the progression of many cancers is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Aberrant NF-κB activation promotes cell survival, proliferation, and inflammation. Several aniline derivatives have been identified as inhibitors of NF-κB signaling, suggesting a plausible mechanism of action for the anticancer effects of this compound derivatives.[11]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new classes of antimicrobial agents. Aniline derivatives have a long history of investigation for their antimicrobial properties.[12][13][14][15][16][17][18] N-benzyl aniline derivatives, in particular, have shown promising activity against a spectrum of bacteria and fungi.[15][18]

Table 2: Representative Antimicrobial Activity of N-benzyl Aniline Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus125[12]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesBacillus subtilis125[12]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus aureus32[15]
N-benzyl tricyclic indolinesMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported[19]

Note: The MIC (Minimum Inhibitory Concentration) values are for analogous compounds and indicate the potential antimicrobial efficacy of this compound derivatives.

The structural versatility of the N-benzyl aniline scaffold allows for modifications that can enhance potency and broaden the spectrum of activity. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds as effective antimicrobial agents.[17][19]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Aniline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity in both in vitro and in vivo models.[20][21][22][23][24] A plausible mechanism for this activity is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory mediators.[11][25]

Chapter 2: Deciphering the Mechanism of Action: The NF-κB Signaling Axis

A recurring theme in the biological activity of aniline derivatives is the modulation of the NF-κB signaling pathway. This transcription factor is a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

The inhibitory effect of certain N-benzyl aniline derivatives on this pathway presents a compelling mechanism for their observed anticancer and anti-inflammatory activities.

NF_kB_Inhibition cluster_stimulus Stimuli (e.g., Cytokines, Pathogens) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds to IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases N_benzyl_derivative This compound Derivative N_benzyl_derivative->IKK_complex Inhibits DNA DNA (Target Genes) NFkB_active->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Figure 1. Postulated mechanism of action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Chapter 3: Methodologies for Biological Evaluation: A Practical Guide

The robust evaluation of the biological activity of this compound derivatives requires the implementation of well-established and validated experimental protocols. This chapter provides detailed, step-by-step methodologies for assessing their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Derivatives (Serial Dilutions) seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2. Experimental workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 2: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative in a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.

Protocol 3: Inhibition of Albumin Denaturation

  • Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Chapter 4: Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds. Key areas for SAR exploration include:

  • Substituents on the Benzyl Ring: The nature, position, and size of substituents on the benzyl ring can significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions with the target.

  • Modifications of the Aniline Ring: While this guide focuses on the 4-ethoxy substitution, exploring other substitutions on the aniline ring can provide valuable SAR data.

  • The N-Benzyl Linker: The flexibility and length of the linker between the two aromatic rings can also impact biological activity.

Future research should focus on synthesizing a library of this compound derivatives with systematic variations to elucidate clear SAR trends. In silico modeling and molecular docking studies can further aid in understanding the interactions of these compounds with their biological targets and guide the design of next-generation derivatives with enhanced therapeutic profiles.

Conclusion: A Scaffold of Opportunity

The this compound framework represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. This technical guide has provided a comprehensive overview of the potential biological activities, plausible mechanisms of action, and robust experimental protocols for the evaluation of these compounds. By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

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Methodological & Application

Synthesis of N-benzyl-4-ethoxyaniline: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-benzyl-4-ethoxyaniline is a secondary amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, which features both ether and amine functionalities, allows for a wide range of chemical transformations.[1] This document provides a comprehensive guide to the high-yield synthesis of this compound, with a primary focus on the reductive amination of 4-ethoxyaniline and benzaldehyde. This method is often preferred due to its high selectivity and avoidance of over-alkylation, a common issue with direct benzylation methods.[2]

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into process optimization and purification. All procedures outlined herein are grounded in established chemical principles and prioritize laboratory safety.

PART 1: Foundational Principles and Strategic Considerations

1.1. Reaction Overview: The Power of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines.[3][4] The process involves two key steps that occur sequentially in a single reaction vessel ("one-pot"):

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-ethoxyaniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form a Schiff base, also known as an imine.

  • In Situ Reduction: The intermediate imine is then reduced to the corresponding secondary amine using a selective reducing agent.[3]

The elegance of this method lies in the in situ reduction of the imine, which is typically more reactive towards the reducing agent than the starting aldehyde.[4] This selectivity is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts such as benzyl alcohol.[2]

1.2. Choosing the Right Reducing Agent: A Critical Decision

The choice of reducing agent is paramount to the success of a reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting aldehyde to its corresponding alcohol.[2] For this reason, milder and more selective reducing agents are often preferred.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. Its reduced reactivity compared to sodium borohydride allows it to selectively reduce the iminium ion intermediate, leaving the aldehyde largely untouched.[4] This selectivity significantly enhances the yield and purity of the final product.

1.3. Greener Synthetic Approaches

In line with the principles of green chemistry, alternative methods for the synthesis of this compound have been explored. These include the use of benzyl alcohol as a "green" benzylating agent in the presence of an iodine catalyst.[5] Another approach utilizes glycerol as a biodegradable and recyclable solvent with sodium borohydride as the reductant.[6] While these methods are promising, the reductive amination with sodium triacetoxyborohydride remains a highly efficient and reliable laboratory-scale procedure.

PART 2: Hazard and Safety Information

A thorough understanding of the hazards associated with all reagents is essential for a safe and successful experiment. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Reagent Key Hazards Safety Precautions
4-Ethoxyaniline Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes serious eye irritation and may cause an allergic skin reaction.[7] Suspected of causing genetic defects.[7] Turns dark red on exposure to air and light.[8]Work in a well-ventilated hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes.[10]
Benzaldehyde Harmful if swallowed. Causes skin and eye irritation.Handle in a well-ventilated area. Wear appropriate PPE.
Sodium Triacetoxyborohydride Flammable solid.[11] In contact with water, releases flammable gases that may ignite spontaneously.[12] Harmful if swallowed.[11] Causes serious eye damage.[11] May damage fertility or the unborn child.[11]Handle under an inert atmosphere and protect from moisture.[12][13] Keep away from heat, sparks, and open flames.[12] Wear appropriate PPE.[13]
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Use in a chemical fume hood. Wear appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.[14]

  • Inhalation: Remove from exposure to fresh air immediately.[9]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[9]

PART 3: Experimental Protocol

This protocol details the high-yield synthesis of this compound via reductive amination.

3.1. Materials and Equipment

  • 4-Ethoxyaniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-ethoxyaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the 4-ethoxyaniline is fully dissolved.

  • Addition of Benzaldehyde: Add benzaldehyde (1.1 eq) to the solution and stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, weigh out sodium triacetoxyborohydride (1.5 eq). Add the sodium triacetoxyborohydride to the reaction mixture portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[2]

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2][15]

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.[2] The purity of the product can be assessed by NMR and melting point analysis.

3.3. Visualizing the Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-ethoxyaniline in DCM B 2. Add Benzaldehyde (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Monitor by TLC C->D E 5. Quench with NaHCO₃ D->E F 6. Extraction with DCM E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate Crude Product H->I J 10. Column Chromatography I->J K 11. Characterize Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

PART 4: Troubleshooting and Optimization
Issue Potential Cause Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reducing agent.Allow the reaction to stir for a longer period. Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
Formation of Benzyl Alcohol Use of a non-selective reducing agent.Use a milder reducing agent like sodium triacetoxyborohydride.
Formation of N,N-dibenzyl-4-ethoxyaniline This is more common in direct benzylation but can occur to a small extent.Reductive amination is generally selective for mono-alkylation. If this byproduct is observed, purification by column chromatography is effective as the dibenzylated product is less polar.[2]
Low Yield Incomplete reaction. Loss of product during work-up or purification.Ensure the reaction goes to completion by TLC. Be careful during extractions to avoid loss of the organic layer. Optimize chromatography conditions to ensure good separation.
PART 5: Conclusion

The reductive amination of 4-ethoxyaniline with benzaldehyde using sodium triacetoxyborohydride is a robust and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing careful experimental technique, researchers can reliably produce this valuable chemical intermediate for a variety of applications in the fields of medicinal chemistry and materials science.

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  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • Chemical synthesis of NBMA. N‐benzyl‐4‐methoxyaniline (0.2 mmol),... - ResearchGate. (n.d.). Retrieved from [Link]

  • Reductive Amination - YouTube. (2023, March 16). Retrieved from [Link]

  • US5536877A - Preparation of arylbenzylamines - Google Patents. (n.d.).
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  • Synthesis of N-ethyl-N-benzyl-aniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • N-[4-(Dimethyl-amino)benzyl-idene]-4-ethoxy-aniline - PubMed. (n.d.). Retrieved from [Link]

  • N‐benzyl‐N‐ethylaniline; an alternative synthetic approach - ResearchGate. (2025, August 6). Retrieved from [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. (n.d.). Retrieved from [Link]

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Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of N-benzyl-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is a prevalent structural feature.[1][2][3] This document provides a comprehensive guide to the synthesis of N-benzyl-4-ethoxyaniline via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][4] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, field-tested experimental protocol, and offer insights into the selection of critical reaction components. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the construction of diaryl- or alkylarylamines.

Introduction: The Power of Palladium in C-N Bond Formation

Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[1][3]

The reaction's success and broad applicability are largely due to the continuous development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2][5][6] These ligands are designed to be both bulky and electron-rich, enhancing catalyst activity and allowing for the coupling of a wide array of substrates under milder conditions.[1][6] This application note will focus on a practical application of this chemistry: the synthesis of this compound, a secondary arylamine.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][8][9] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromoethoxybenzene). This forms a Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the order I > Br > OTf > Cl, although modern catalysts are effective even with less reactive aryl chlorides.[7][10]

  • Amine Coordination and Deprotonation: The amine (benzylamine) coordinates to the Pd(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic palladium-amido complex.[9][11]

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ (Amine Coordination) OA_Complex->Amine_Coord Ligand Exchange (+ RNH₂) Amido_Complex L-Pd(II)(Ar)(HNR) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_Complex->Pd0 Product Ar-NHR (Product) Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol details the coupling of 4-bromoethoxybenzene with benzylamine. The choice of a biarylphosphine ligand (XPhos) and a strong, non-nucleophilic base (sodium tert-butoxide) is critical for achieving high yields with this class of substrates.[3]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Quantity
4-BromoethoxybenzeneC₈H₉BrO201.0610.02.01 g
BenzylamineC₇H₉N107.1512.0 (1.2 eq)1.29 g (1.31 mL)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.05 (0.5 mol%)45.8 mg
XPhosC₃₃H₄₉P484.720.22 (2.2 mol%)106.6 mg
Sodium tert-butoxideC₄H₉NaO96.1014.0 (1.4 eq)1.35 g
Toluene (anhydrous)C₇H₈--40 mL
Equipment
  • 100 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Execution

Experimental_Workflow Figure 2: Experimental Workflow A 1. Assemble Reactants (Flask under Inert Gas) B 2. Add Solvent & Degas (Toluene) A->B Inert Atmosphere C 3. Heat Reaction (100 °C, 12-24h) B->C Vigorous Stirring D 4. Reaction Cooldown & Quench C->D Monitor by TLC E 5. Workup (Filtration & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G Obtain Pure Product

Caption: A streamlined workflow for the synthesis protocol.

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 4-bromoethoxybenzene (2.01 g, 10.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (106.6 mg, 0.22 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

    • Scientist's Note: It is crucial to handle the palladium catalyst, ligand, and base in a glovebox or quickly in air as they can be air and moisture sensitive.[10] Sodium tert-butoxide is a strong base and should be handled with care.[7]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (40 mL) followed by benzylamine (1.31 mL, 12.0 mmol) via syringe.

    • Scientist's Note: Anhydrous solvents are critical for the success of the reaction, as water can interfere with the catalyst and base.[8] Toluene is a common solvent for this reaction, though others like dioxane or THF can also be used.[8][12]

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction mixture will typically turn dark. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate) to afford this compound as a solid or oil.

Troubleshooting and Optimization

Palladium-catalyzed reactions can be sensitive to various factors.[10] Below is a table of common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) source oxidized)Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[8]
Poor quality solvent or reagentsUse freshly distilled or purchased anhydrous solvents. Purify amines if necessary.[13]
Inappropriate ligand or baseFor secondary amine formation, bulky biaryl phosphine ligands like XPhos or RuPhos are often effective.[8] The base must be strong enough; consider Cs₂CO₃ or K₃PO₄ as alternatives to NaOtBu.[7][14]
Side Product Formation Reductive dehalogenation (Ar-H instead of Ar-NRR')This can occur if the reductive elimination is slow. A different ligand might accelerate the desired C-N bond formation. Lowering the reaction temperature might also help.
Homocoupling of the amine or aryl halideThis is less common but can indicate issues with the catalytic cycle. Re-evaluate the catalyst/ligand system.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By carefully selecting the palladium source, ligand, base, and solvent, researchers can reliably construct C-N bonds in a predictable and high-yielding fashion. The protocol described herein for this compound serves as a robust starting point that can be adapted for a wide range of similar substrates encountered in academic and industrial research.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 18, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010, October 29). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2011, March 23). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved January 18, 2026, from [Link]

  • Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 5). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.org. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2011, March 23). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved January 18, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 18, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

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The Strategic Utility of N-benzyl-4-ethoxyaniline in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Precursor

N-benzyl-4-ethoxyaniline emerges as a highly valuable and versatile building block in the intricate art of heterocyclic synthesis. Its unique molecular architecture, featuring a secondary amine linkage between a benzylated moiety and an electron-rich ethoxy-substituted phenyl ring, presents a fertile ground for a diverse array of cyclization strategies. The ethoxy group, a potent electron-donating entity, activates the aniline ring, rendering it amenable to various electrophilic substitution and condensation reactions that are the cornerstones of heterocyclic ring formation. Furthermore, the benzyl group serves not only as a protecting group but also as a potential directing group and a handle for further functionalization. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the nucleophilicity of the aniline nitrogen and the activated nature of the aromatic ring. The electron-donating ethoxy group at the para position significantly enhances the electron density of the aniline ring, particularly at the ortho positions, making them susceptible to electrophilic attack. This heightened reactivity is the lynchpin for intramolecular cyclization reactions. The secondary amine, after deprotonation, can act as a potent nucleophile, participating in condensation reactions with carbonyl compounds or their derivatives.

Synthesis of this compound: A Greener Approach

While traditional methods for the synthesis of N-benzylanilines often rely on hazardous alkylating agents like benzyl halides, a more environmentally benign and safer approach involves the use of benzyl alcohol as the alkylating agent, catalyzed by molecular iodine. This method proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, with water as the primary byproduct, aligning with the principles of green chemistry.[1]

Reaction Scheme:
Experimental Protocol: Iodine-Catalyzed N-Benzylation

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Benzyl alcohol

  • Molecular Iodine (I₂)

  • Toluene (optional, for solvent-based reaction)

  • Ethyl acetate

  • Hexane

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethoxyaniline (10 mmol, 1.37 g), benzyl alcohol (12 mmol, 1.25 mL, 1.2 equivalents), and molecular iodine (1 mmol, 0.254 g, 10 mol%).

  • Reaction Conditions (Solvent-Free): Gently heat the reaction mixture with vigorous stirring to 120 °C.

  • Reaction Conditions (With Solvent): Add 20 mL of toluene to the flask and heat the mixture to reflux (approximately 110 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete when the 4-ethoxyaniline spot is no longer visible (usually within 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed without a solvent, dissolve the residue in 50 mL of ethyl acetate.

    • Wash the organic solution with a saturated sodium thiosulfate solution (2 x 20 mL) to quench and remove any unreacted iodine, followed by washing with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Data Presentation: Comparison of Synthetic Routes
ParameterTraditional Method (Benzyl Halide)Greener Method (Benzyl Alcohol)
Aniline Substrate 4-Ethoxyaniline4-Ethoxyaniline
Benzylation Agent Benzyl Bromide/ChlorideBenzyl Alcohol
Catalyst Base (e.g., K₂CO₃)Molecular Iodine (I₂)
Solvent Acetone, DMFToluene or Solvent-free
Temperature Reflux100-120 °C
Byproducts Alkali Halide SaltsWater

Application in Heterocyclic Synthesis I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antiulcer, antitumor, and antiviral properties. The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. While this compound is not an o-phenylenediamine itself, it can be a crucial precursor. The synthesis would involve the nitration of this compound at one of the ortho positions to the amino group, followed by reduction of the nitro group to an amine, yielding the required N-benzylated o-phenylenediamine derivative. This intermediate can then undergo cyclization with an aldehyde.

Conceptual Workflow for Benzimidazole Synthesis

workflow A This compound B Nitration (e.g., HNO3/H2SO4) A->B C N-benzyl-2-nitro-4-ethoxyaniline B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E N1-benzyl-4-ethoxybenzene-1,2-diamine D->E G Condensation/ Cyclization E->G F Aldehyde (R-CHO) F->G H Substituted Benzimidazole G->H

Caption: Conceptual workflow for the synthesis of substituted benzimidazoles from this compound.

General Protocol: Ammonium Chloride Catalyzed Benzimidazole Synthesis

This protocol describes a green and economically viable one-pot reaction for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde, which can be adapted for the N-benzylated diamine derived from this compound.

Materials:

  • N¹-benzyl-4-ethoxybenzene-1,2-diamine (derived from this compound)

  • Aromatic or aliphatic aldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • Reaction Setup: To a mixture of N¹-benzyl-4-ethoxybenzene-1,2-diamine (1 mmol) and an aldehyde (1 mmol) in 4 mL of ethanol, add ammonium chloride (0.3 mmol, 30 mol%).

  • Reaction Conditions: Stir the resulting mixture at 80-90 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC (e.g., ethyl acetate:hexane, 1:2 v/v).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash it twice with cold water, and then dry.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 1-benzyl-2-substituted-5-ethoxybenzimidazole.

Application in Heterocyclic Synthesis II: Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals with diverse activities.[2] Several classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3] A plausible approach to utilize this compound in quinoline synthesis is through a modified Friedländer annulation. This would involve the reaction of a derivative of this compound, specifically one bearing a carbonyl group ortho to the amino group, with a compound containing an α-methylene ketone.

Conceptual Mechanistic Pathway: Modified Friedländer Synthesis

mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization and Dehydration A 2-(N-benzylamino)-5-ethoxy- benzaldehyde C Enolate Intermediate A->C Base B α-Methylene Ketone (R-CO-CH3) B->C Base D Aldol Adduct C->D E Aldol Adduct F Intramolecular Cyclization E->F Acid/Base G Dehydration F->G -H2O H Substituted Quinoline G->H

Caption: Simplified mechanism of a modified Friedländer synthesis to form a substituted quinoline.

Protocol: Chloramine-T Catalyzed Quinoline Synthesis

This protocol outlines an efficient synthesis of substituted quinolines from 2-amino aryl ketones and ketones, catalyzed by Chloramine-T.[4] This can be adapted for a 2-amino-5-ethoxyacetophenone derivative, which could be synthesized from this compound.

Materials:

  • 2-Amino-5-ethoxyacetophenone derivative

  • Ketone (e.g., ethyl acetoacetate)

  • Chloramine-T

  • Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-ethoxyacetophenone derivative (1 mmol) and the ketone (1.2 mmol) in acetonitrile (10 mL).

  • Catalyst Addition: Add a catalytic amount of Chloramine-T (e.g., 10 mol%).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: The residue can be purified by column chromatography on silica gel to afford the desired substituted quinoline.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions.[5] Always work in a well-ventilated fume hood.[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound stands as a precursor of significant potential for the synthesis of a diverse range of heterocyclic compounds. Its inherent electronic and steric properties can be strategically exploited to construct complex molecular architectures of interest to medicinal chemists and materials scientists. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the full synthetic utility of this versatile building block, paving the way for the discovery of novel bioactive molecules and functional materials.

References

  • Pasha, M. A., & Jayashankara, V. P. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 46B(9), 1547-1550. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(56), 33745-33777. doi:10.1039/d0ra06148a. Retrieved from [Link]

  • Venkateswarlu, Y., Kumar, G. K., & Sree, V. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Organic Communications, 5(3), 120-127. Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21376-21396. doi:10.1039/d0ra03763j. Retrieved from [Link]

  • Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 229-234. doi:10.4236/ijoc.2013.34032. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 19. doi:10.3390/molecules26010019. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "cyclization". Retrieved from [Link]

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Application Notes and Protocols for N-benzyl-4-ethoxyaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-benzyl-4-ethoxyaniline in the field of agrochemical research. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive N-benzylaniline derivatives suggests its potential as a valuable scaffold for the discovery of novel fungicides, herbicides, and insecticides.[1][2][3][4] This guide outlines detailed protocols for the synthesis of this compound, its derivatization, and subsequent biological screening to evaluate its potential as a lead compound in agrochemical development.

Introduction: The Potential of N-benzylaniline Scaffolds in Agrochemicals

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of agrochemicals, including herbicides and fungicides.[1][5] The N-benzylaniline moiety, in particular, is a recurring structural motif in compounds exhibiting potent biological activities. The versatility of this scaffold allows for systematic modifications of both the aniline and benzyl rings, enabling the fine-tuning of activity, selectivity, and physicochemical properties. Research into N-benzylaniline derivatives has led to the discovery of compounds with various modes of action, from inhibiting specific enzymes in pathogens to disrupting essential biological processes in weeds.[4][6][7]

This compound, a derivative with an ethoxy group at the para-position of the aniline ring, presents an intriguing candidate for agrochemical screening. The ethoxy group, being a lipophilic and electron-donating substituent, can significantly influence the compound's absorption, translocation, and interaction with biological targets within plants and pests. This guide provides a framework for exploring the agrochemical potential of this specific molecule.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via reductive amination, a reliable method for forming secondary amines.[8] This approach involves the reaction of 4-ethoxyaniline with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ. Greener synthetic routes, utilizing less hazardous reagents and solvents, are also presented as viable alternatives.[9]

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Ethoxyaniline

  • Benzaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Greener Synthesis using an Iodine Catalyst

This protocol offers an environmentally friendlier approach, avoiding the use of metal hydrides and employing a catalyst.[9]

Materials:

  • 4-Ethoxyaniline

  • Benzyl alcohol

  • Iodine (I₂)

  • Toluene (optional, for solvent-based reaction)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent), benzyl alcohol (1.2 equivalents), and iodine (10 mol%).

  • For a solvent-free reaction, heat the mixture to 120 °C with stirring. Alternatively, add toluene and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-Ethoxyaniline + Benzaldehyde/Benzyl Alcohol Start->Reactants Reaction Reductive Amination or Iodine Catalysis Reactants->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Agrochemical Applications and Screening Protocols

Based on the known activities of structurally related compounds, this compound and its derivatives are promising candidates for screening as fungicides, herbicides, and insecticides.

Fungicidal Activity

Aniline derivatives have been patented for their efficacy against phytopathogenic fungi.[2][3] The N-benzylaniline scaffold can be explored for its potential to inhibit fungal growth.

Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incorporate various concentrations of the test compound into molten Potato Dextrose Agar (PDA).

  • Pour the amended PDA into sterile Petri dishes. A control plate with solvent only should be prepared.

  • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Fusarium spp., Botrytis cinerea).

  • Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the colony diameter and calculate the percentage of growth inhibition.

Compound Concentration (µg/mL) Mycelial Growth Diameter (mm) (Hypothetical Data) Percentage Inhibition (%) (Hypothetical Data)
0 (Control)850
106820
504250.6
1002570.6
Herbicidal Activity

N-benzylamide and N-benzylaniline derivatives have been investigated as bleaching herbicides, which interfere with carotenoid biosynthesis.[4][7]

Protocol 4: Pre-emergence Herbicidal Assay

  • Sow seeds of a model plant (e.g., Arabidopsis thaliana, cress) in pots containing a suitable growing medium.

  • Prepare different concentrations of this compound in a water/solvent/surfactant formulation.

  • Apply the test solutions uniformly to the soil surface.

  • Place the pots in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 14 days), assess the herbicidal effect by observing germination rates, plant height, and visual symptoms like bleaching or necrosis.

Protocol 5: Post-emergence Herbicidal Assay

  • Grow test plants to a specific stage (e.g., 2-3 true leaves).

  • Apply the test solutions as a foliar spray.

  • Return the plants to the growth chamber.

  • Evaluate the herbicidal damage after a defined period, using a rating scale for phytotoxicity.

G cluster_screening Agrochemical Screening Workflow Compound This compound Derivatives Fungicidal In Vitro Antifungal Assay Compound->Fungicidal Herbicidal Pre- and Post-emergence Assays Compound->Herbicidal Insecticidal Contact and Systemic Toxicity Assays Compound->Insecticidal Data Dose-Response Analysis (EC50/LC50) Fungicidal->Data Herbicidal->Data Insecticidal->Data Lead Lead Compound Identification Data->Lead

Caption: A generalized workflow for agrochemical screening.

Insecticidal Activity

Derivatives of N-benzylaniline have also shown potential as insecticides.[10][11] Screening for both contact and systemic activity is recommended.

Protocol 6: Contact Toxicity Assay (Topical Application)

  • Rear a target insect species (e.g., aphids, caterpillars) under laboratory conditions.

  • Prepare serial dilutions of the test compound in a suitable solvent.

  • Apply a small, defined volume of the test solution to the dorsal thorax of each insect using a micro-applicator.

  • Place the treated insects in a clean container with a food source.

  • Assess mortality at specified time intervals (e.g., 24, 48, 72 hours).

Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the full potential of the this compound scaffold, the synthesis and screening of a library of derivatives are crucial. Modifications can be made to both the aniline and benzyl rings to investigate their impact on biological activity.

Potential Modifications:

  • Aniline Ring: Introduction of various substituents (e.g., halogens, alkyl, nitro groups) at different positions.

  • Benzyl Ring: Substitution with electron-donating or electron-withdrawing groups to modulate electronic properties.

  • Amine Linker: Acylation or other modifications of the secondary amine.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its straightforward synthesis and the proven bioactivity of related N-benzylaniline derivatives provide a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, screening, and initial optimization of this compound and its analogs, paving the way for the discovery of new crop protection solutions.

References

  • Vertex AI Search. (n.d.). Aniline in Agrochemicals: Herbicides, Fungicides, and Safety.
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  • García-López, E. I., et al. (2021). Reactions for making widely used aniline compounds break norms of synthesis.
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  • MySkinRecipes. (n.d.). This compound.
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  • Wolf, K., et al. (2022). Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization. Pest Management Science, 78(1), 245-256.
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(19), 6523.
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  • Purves, T. S., et al. (2018). Phytotoxic effects of selected N-benzyl-benzoylhydroxamic acid metallo-oxygenase inhibitors: investigation into mechanism of action. New Journal of Chemistry, 42(15), 12536–12545.
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N-benzyl-4-ethoxyaniline as a Scaffold for Potential Enzyme Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzyl-4-ethoxyaniline scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the design of potent and selective enzyme inhibitors. Its diarylamine core, combined with the modifiable benzyl and ethoxy groups, allows for systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a variety of enzyme targets. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives as enzyme inhibitors, with a particular focus on acetylcholinesterase (AChE), a key target in neurodegenerative diseases. We present detailed, field-tested protocols for the synthesis of the core scaffold via reductive amination and a robust in vitro protocol for evaluating the inhibitory activity of its derivatives using the Ellman's method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound scaffold is a type of diarylamine that has garnered significant interest in drug discovery. Its utility stems from several key features:

  • Structural Versatility: The scaffold possesses multiple sites for chemical modification. Substituents can be readily introduced onto the benzyl ring and the aniline ring, allowing for fine-tuning of the molecule's steric and electronic properties. This is crucial for optimizing interactions with the target enzyme's active site.

  • Lipophilicity and Bioavailability: The aromatic nature of the scaffold provides a degree of lipophilicity that can be modulated to enhance membrane permeability and oral bioavailability, critical parameters in drug development.

  • Proven Biological Activity: Derivatives of this and similar diarylamine scaffolds have demonstrated inhibitory activity against a range of enzymes, including kinases, cholinesterases, and aldose reductase.[1][2][3]

This guide will focus on the application of this scaffold in the development of acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the central nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5]

Synthesis and Characterization of the this compound Scaffold

A reliable and efficient synthesis of the core scaffold is the first critical step in any drug discovery program. Reductive amination is a widely employed and highly effective method for preparing this compound from commercially available starting materials.[6] This two-step, one-pot reaction involves the formation of an intermediate imine from 4-ethoxyaniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent suitable for this transformation.[7] While stronger reducing agents could be used, NaBH₄ is sufficiently selective to reduce the imine without significantly reducing the starting benzaldehyde. For more sensitive substrates, milder reagents like sodium triacetoxyborohydride (STAB) can be employed to minimize side reactions.[7][8]

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the borohydride reducing agent.

  • Acid Catalyst: A few drops of acetic acid can accelerate the initial imine formation.[9]

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 4-ethoxyaniline

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetic Acid (glacial)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 eq) and benzaldehyde (1.1 eq) in methanol (approximately 5-10 mL per gram of aniline). Add a few drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Quench and Work-up: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours or until TLC analysis indicates complete consumption of the imine. Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.


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Workflow for the synthesis of this compound.

Application as Acetylcholinesterase Inhibitors

Once the core scaffold is synthesized, a library of derivatives can be generated by utilizing substituted benzaldehydes or anilines in the synthesis protocol. These derivatives can then be screened for their ability to inhibit acetylcholinesterase.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used colorimetric method developed by Ellman and colleagues.[5][10] The assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[4] The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[10]

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[10]

    • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[10]

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer to a desired concentration (e.g., 0.1 U/mL).

    • Test Compound Solutions: Prepare a series of dilutions of the test compounds in phosphate buffer containing a small, consistent percentage of DMSO.

  • Assay Plate Setup (Total volume per well = 200 µL):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI + 30 µL Buffer.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., buffer with DMSO).

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[5][10] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells except the blank.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.


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// Edges Setup -> Preincubation [penwidth=1.5, color="#5F6368"]; Preincubation -> Initiation [penwidth=1.5, color="#5F6368"]; Initiation -> Measurement [penwidth=1.5, color="#5F6368"]; Measurement -> Analysis [penwidth=1.5, color="#5F6368"]; }

Workflow for the AChE inhibition assay.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold allows for the elucidation of the structure-activity relationship (SAR), which is fundamental for rational drug design.[11] By synthesizing and testing a series of analogs, researchers can identify the key structural features required for potent and selective inhibition.

Hypothetical SAR Data for this compound Derivatives against AChE:

Compound IDR (Substitution on Benzyl Ring)IC₅₀ (µM)Notes
1 H (unsubstituted)15.2Parent scaffold, moderate activity.
2a 4-Cl8.5Electron-withdrawing group enhances activity.
2b 3,4-diCl4.1Disubstitution with chlorine further improves potency, suggesting a favorable interaction in a specific pocket of the active site.[12]
2c 4-OCH₃22.8Electron-donating group decreases activity.
2d 4-NO₂6.3Strong electron-withdrawing group is beneficial.

Interpretation of SAR:

The hypothetical data above suggests that electron-withdrawing substituents on the benzyl ring enhance the inhibitory activity against AChE. This could be due to several factors, including improved binding interactions within the enzyme's active site or altered electronic properties of the diarylamine core. For instance, chlorine substitution has been shown to improve the activity of some cholinesterase inhibitors.[12] Conversely, electron-donating groups like methoxy appear to be detrimental to activity. This systematic approach allows researchers to build a predictive model for designing more potent inhibitors.[11]

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel enzyme inhibitors. The synthetic accessibility and ease of modification make it an attractive platform for medicinal chemistry campaigns. The protocols provided herein offer a robust framework for the synthesis of the core scaffold and the evaluation of its derivatives against acetylcholinesterase.

Future work should focus on expanding the library of derivatives to further probe the SAR. This includes exploring a wider range of substituents on both aromatic rings, as well as modifications to the ethoxy group. Promising lead compounds identified through in vitro screening should be further characterized for their mechanism of inhibition, selectivity against other enzymes (e.g., butyrylcholinesterase), and evaluated in cell-based and in vivo models to assess their therapeutic potential.

References
  • Bayrak, C., Yildizhan, G., Kilinc, N., Durdagi, S., & Menzek, A. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Chemical biology & drug design, 19(1), e202100530. Retrieved from [Link]

  • Imramovsky, A., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10142-10158. Retrieved from [Link]

  • Imramovsky, A., et al. (2012). Acetylcholinesterase-inhibiting activity of salicylanilide N-alkylcarbamates and their molecular docking. Molecules (Basel, Switzerland), 17(9), 10142–10158. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

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  • PubMed. (2001). Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Aldose Reductase Inhibition Effects of Novel N‐Benzyl‐4‐Methoxyaniline Derivatives. Retrieved from [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. Retrieved from [Link]

  • S.L., D., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-069. Retrieved from [Link]

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  • Sorribes, I., et al. (2019). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Chemistry – A European Journal, 25(47), 11048-11052. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of the cholinesterase inhibitory and antioxidant capacities of some novel N'-(quinolin-4-ylmethylene)propanehydrazides against Alzheimer's disease. Retrieved from [Link]

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  • Bavykina, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. Retrieved from [Link]

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Application Notes and Protocols: (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol as a Highly Selective Turn-On Fluorescent Probe for Aluminum (Al³⁺) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of a novel Schiff base, (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol, as a selective fluorescent probe for the detection of aluminum ions (Al³⁺). While the parent compound, N-benzyl-4-ethoxyaniline, serves as a valuable synthetic precursor in various chemical industries, its Schiff base derivative, formed through condensation with salicylaldehyde, exhibits remarkable fluorescence enhancement upon selective binding to Al³⁺. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), forms the basis of a sensitive and selective analytical method for Al³⁺ quantification. These protocols are designed for researchers in materials science, environmental monitoring, and drug development who require robust methods for trace metal ion detection.

Introduction: The Rationale for a Schiff Base Approach

Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone.[1][2] Their facile synthesis, structural versatility, and inherent coordination sites (imino nitrogen and, often, a hydroxyl group) make them exceptional candidates for the development of chemosensors.[3][4] The photophysical properties of many Schiff bases are highly sensitive to their local environment and, most importantly, to the presence of metal ions.

The specific probe detailed herein, (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol, is synthesized from 4-ethoxyaniline (a close analogue of the originally proposed this compound) and salicylaldehyde. In its free state, the probe exhibits weak fluorescence due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) and isomerization around the C=N bond.[4] Upon chelation with Al³⁺, the molecular structure becomes more rigid, inhibiting these non-radiative processes and leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[5][6] This high degree of selectivity and sensitivity makes it a valuable tool for analytical applications.[7]

Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence turn-on mechanism for the detection of Al³⁺ by (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol is attributed to the Chelation-Enhanced Fluorescence (CHEF) effect.[8][9] In the unbound state, the probe has a low fluorescence quantum yield. This is due to the free rotation around the C-N single bond and the potential for photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the excited state of the fluorophore, which quenches the fluorescence.

Upon the introduction of Al³⁺, the ion coordinates with the imine nitrogen and the deprotonated hydroxyl group of the salicylaldehyde moiety. This coordination forms a stable five-membered chelate ring. The formation of this complex has two key consequences:

  • Inhibition of PET: The chelation of Al³⁺ with the imine nitrogen lowers the energy of the nitrogen's lone pair electrons, making the PET process energetically unfavorable.[4]

  • Structural Rigidification: The formation of the chelate ring restricts the free rotation and isomerization of the C=N bond, reducing non-radiative decay pathways.[1][6]

The combination of these effects blocks the non-radiative decay channels, forcing the excited state to relax via radiative emission, resulting in a significant enhancement of the fluorescence intensity.[10]

CHEF_Mechanism cluster_0 Unbound Probe cluster_1 Al³⁺ Binding & Sensing Probe (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol Excitation1 Excitation (hv) Probe->Excitation1 Complex [Probe-Al³⁺] Complex (Rigid Structure) Probe->Complex Addition of Al³⁺ PET Photoinduced Electron Transfer (PET) Excitation1->PET Non-radiative Decay Isomerization C=N Isomerization Excitation1->Isomerization Non-radiative Decay WeakFluorescence Weak Fluorescence Excitation1->WeakFluorescence Radiative Decay (minor) Al3_ion Al³⁺ Al3_ion->Complex Chelation Excitation2 Excitation (hv) Complex->Excitation2 StrongFluorescence Strong Fluorescence (Turn-On) Excitation2->StrongFluorescence Radiative Decay (major)

Caption: Proposed CHEF mechanism for Al³⁺ sensing.

Experimental Protocols

Protocol 1: Synthesis of the Fluorescent Probe

This protocol details the one-step synthesis of (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol via Schiff base condensation.

Materials:

  • 4-ethoxyaniline (1.37 g, 10 mmol)

  • Salicylaldehyde (1.22 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add the salicylaldehyde solution dropwise to the 4-ethoxyaniline solution at room temperature.

  • Upon addition, a yellow precipitate should begin to form.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 40°C for 4 hours.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[6]

Protocol 2: Spectroscopic Characterization and Al³⁺ Sensing

This protocol outlines the procedure for evaluating the fluorescent sensing properties of the synthesized probe towards Al³⁺.

Materials and Instrumentation:

  • Synthesized (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol probe

  • Stock solution of the probe (1 mM in DMSO)

  • Aqueous stock solutions of various metal salts (e.g., Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, Cu(NO₃)₂, etc., 10 mM)

  • HEPES buffer (10 mM, pH 7.4)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

A. Preparation of the Working Solution:

  • Prepare a working solution of the probe by diluting the 1 mM DMSO stock solution into HEPES buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1% v/v) to minimize solvent effects.

B. Fluorescence Titration:

  • Place 2 mL of the 10 µM probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400 nm to 600 nm).

  • Incrementally add small aliquots of the 10 mM Al(NO₃)₃ stock solution (e.g., 2 µL at a time, corresponding to 1 equivalent additions) to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration to determine the detection limit and binding affinity.[11][12][13]

C. Selectivity Study:

  • Prepare a series of 10 µM probe solutions in HEPES buffer.

  • To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion from the prepared stock solutions.

  • Record the fluorescence spectrum for each sample and compare the intensity to that of the probe alone and the probe with Al³⁺. This will demonstrate the selectivity of the probe for Al³⁺ over other competing ions.[5]

D. Determination of Binding Stoichiometry (Job's Plot):

  • Prepare a series of solutions with a constant total concentration of probe and Al³⁺ (e.g., 20 µM), but with varying mole fractions of the probe (from 0 to 1).[14]

  • For each solution, measure the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the probe-Al³⁺ complex.[1][15] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_sensing Fluorescence Sensing Protocol cluster_analysis Data Analysis s1 React 4-ethoxyaniline & Salicylaldehyde s2 Reflux in Ethanol s1->s2 s3 Isolate & Purify Product s2->s3 s4 Characterize Structure (NMR, IR, MS) s3->s4 p1 Prepare Probe & Metal Ion Stock Solutions s4->p1 p2 Fluorescence Titration with Al³⁺ p1->p2 p3 Selectivity Study with Various Metal Ions p1->p3 p4 Job's Plot for Stoichiometry p1->p4 a1 Plot Titration Curve (Intensity vs. [Al³⁺]) p2->a1 a2 Compare Fluorescence Enhancement for Selectivity p3->a2 a3 Determine Stoichiometry from Job's Plot Maximum p4->a3 a4 Calculate Limit of Detection (LOD) a1->a4

Caption: Experimental workflow for synthesis and sensing.

Data Presentation: Expected Performance

The following table summarizes the expected photophysical and sensing characteristics of the (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol probe based on literature for similar Schiff base sensors.[1][5][6]

ParameterExpected ValueNotes
Absorption Max (λ_abs) ~350 nm (Probe), ~370 nm (Probe-Al³⁺)A red-shift upon complexation is typical.
Emission Max (λ_em) ~450 nm (Probe), ~490 nm (Probe-Al³⁺)Significant Stokes shift is expected.
Quantum Yield (Φ) < 0.05 (Probe), > 0.4 (Probe-Al³⁺)A large increase signifies a "turn-on" response.
Fluorescence Enhancement > 100-foldIndicates high sensitivity.
Binding Stoichiometry 1:1 (Probe:Al³⁺)As determined by Job's Plot.
Limit of Detection (LOD) 10⁻⁷ to 10⁻⁸ MDependent on instrumentation and conditions.
Response Time < 5 minutesRapid complexation allows for real-time analysis.
Optimal pH Range 6.0 - 8.0Suitable for environmental and biological samples.

Conclusion and Future Outlook

The Schiff base (E)-2-(((4-ethoxyphenyl)imino)methyl)phenol, derived from readily available precursors, serves as a powerful and effective fluorescent turn-on probe for the selective detection of Al³⁺. The protocols provided herein offer a robust framework for its synthesis, characterization, and application. The underlying CHEF mechanism provides a clear rationale for its selective fluorescence enhancement. This probe holds significant potential for applications in environmental water quality monitoring, detection of aluminum in pharmaceutical preparations, and potentially for cellular imaging, although cytotoxicity and cell permeability would require further investigation. The principles and methodologies described can be adapted for the development of other novel Schiff base chemosensors targeting a wide array of analytes.

References

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al³⁺ Ions. Molecules. [1][6][16]

  • Job plot. Wikipedia. [14]

  • Fluorescent schiff base probes for sequential detection of Al³⁺ and F⁻ and cell imaging applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [3]

  • Interaction of a Schiff-base fluorescent sensor with Al³⁺: experimental and computational studies. Taylor & Francis Online. [5]

  • design, synthesis and characterization of fluorescent probes based on schiff bases. Semantic Scholar. [17]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al³⁺ Ions. PubMed. [6]

  • Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. Eric. [2]

  • Highly Selective Fluorescent Sensor for Detection of Al³⁺ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. ProQuest. [7]

  • Design of a novel Schiff-base fluorescent sensor for Al³⁺: Experimental and computational studies. ResearchGate. [4]

  • Fluorescence Binding Titration Experimenti Design. UltraScan Resources. [11]

  • Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications.

  • Fluorescence Titering Assay for Lentivirus. Addgene.

  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH. [12]

  • Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu²⁺ in Aqueous Media With Fluorescence Off-On Responses. PubMed.

  • (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. ResearchGate.

  • Highly selective fluorescent turn-on–off sensing of OH−, Al³⁺ and Fe³⁺ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. PMC - NIH. [8]

  • Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE. [13]

  • The Basics Flow Cytometry Staining Protocol Background: Titration. Leinco.

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. PubMed Central.

  • Determination of binding stoichiometry by the continuous variation method: the Job plot. Semantic Scholar.

  • 8.2: Formation Constants Lab. Chemistry LibreTexts. [15]

  • Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. ACS Publications.

  • Schematic representation of chelation-enhanced fluorescence effect (CHEF) of Al³⁺ and AHQ ligand on the surface of nanosensor. ResearchGate. [9]

  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. MDPI.

  • Chelation-enhanced Fluorescence-enabled Coumarin-hydrazone Schiff Bases for the Detection of Al³⁺ Ions and Its Real-time Applications. Semantic Scholar. [10]

  • Quenching of Ofloxacin and Flumequine Fluorescence by Divalent Transition Metal Cations. ResearchGate.

  • 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). PMC - NIH.

  • 2-Ethoxy-6-{(E)-[(4-Methylphenyl)imino]methyl}phenol. Amanote Research.

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of N-Benzyl-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-benzyl-4-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. Authored from the perspective of a Senior Application Scientist, this resource goes beyond simple steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Core Principles & Initial Considerations

This compound is a secondary amine of moderate polarity. Its purification via column chromatography is often necessary to remove unreacted starting materials (e.g., 4-ethoxyaniline, benzyl bromide/alcohol), over-alkylation byproducts (N,N-dibenzyl-4-ethoxyaniline), and other impurities.[1] The primary challenge in the chromatography of amines on standard silica gel is the potential for strong interaction between the basic amine and the acidic silanol groups of the stationary phase, which can lead to significant peak tailing and poor separation.

This guide will address these challenges head-on, providing you with the necessary tools to troubleshoot and optimize your purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when purifying this compound on a silica gel column?

The most common reason for tailing of amines on a standard silica gel column is the acid-base interaction between the basic nitrogen atom of the analyte and the acidic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, binding leads to a continuous "bleeding" of the compound down the column rather than a sharp, defined band, resulting in a tailed peak on elution.

Q2: How can I prevent peak tailing?

To mitigate tailing, the acidic silanol groups must be deactivated. This is typically achieved by adding a small amount of a volatile base to the mobile phase. Triethylamine (TEA) is the most common choice. A concentration of 0.5-2% (v/v) TEA in your eluent is generally sufficient to neutralize the active sites on the silica, leading to symmetrical, sharp peaks.[2]

Q3: What stationary phase and mobile phase should I start with?

For this compound, standard silica gel (230-400 mesh) is a suitable stationary phase. The recommended mobile phase is a mixture of a non-polar solvent like n-hexane (or petroleum ether) and a more polar solvent, ethyl acetate.[1][2][3] A good starting point is to develop a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[1]

Q4: How do I determine the optimal mobile phase composition?

Thin-Layer Chromatography (TLC) is an indispensable tool for this. Spot your crude reaction mixture on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate.

  • Start with a low polarity system: Begin with a ratio like 9:1 or 8:2 (hexane:ethyl acetate).[1]

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.

  • Adjust Polarity: Gradually increase the proportion of ethyl acetate to increase the polarity of the mobile phase until the spot corresponding to this compound has an Rf between 0.2 and 0.4.[1] This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.

Based on its structural similarity to N-benzyl-4-methoxyaniline, the expected order of elution will be:

  • N,N-dibenzyl-4-ethoxyaniline (least polar byproduct)

  • Benzyl bromide/alcohol (if present)

  • This compound (product)

  • 4-ethoxyaniline (most polar starting material)

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Broad or Tailing Peaks 1. Acid-base interaction with silica gel. 2. Column overloaded.1. Add 0.5-2% triethylamine (TEA) to the eluent system. 2. Ensure the ratio of silica gel to crude product is between 20:1 and 50:1 by weight.[1]
Poor Separation of Product and a Close-running Impurity 1. Mobile phase polarity is not optimal. 2. Solvent system lacks selectivity.1. Use a shallower polarity gradient during elution. 2. Try a different solvent system. For example, substituting ethyl acetate with dichloromethane may alter the selectivity.
Product is Not Eluting from the Column 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the acidic silica.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing. If it degrades, consider using a deactivated silica or an alternative stationary phase like alumina.
Cracks Appearing in the Silica Bed 1. Improper packing of the column. 2. Running the column dry.1. Ensure the silica is packed as a uniform slurry and is not allowed to settle unevenly. 2. Always maintain the solvent level above the top of the silica bed.

Experimental Protocol: Step-by-Step Purification

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates, chamber, and UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine optimal eluent) Pack 2. Column Packing (Slurry method) TLC->Pack Load 3. Sample Loading (Wet or dry loading) Pack->Load Elute 4. Elution (Gradient or isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation Combine->Evap Analyze 9. Purity Analysis (NMR, etc.) Evap->Analyze

Caption: Workflow for this compound purification.

Detailed Procedure:
  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a mixture of hexane and ethyl acetate (start with 9:1), to which 1% TEA has been added.

    • Visualize under a UV lamp and identify a solvent system that gives the product an Rf value of approximately 0.2-0.4.[1]

  • Column Preparation (Slurry Method):

    • Choose an appropriately sized glass column (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate with 1% TEA).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane. Using a pipette, carefully add the solution to the top of the silica bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent system determined by your initial TLC analysis.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.

    • Collect the eluate in fractions of equal volume.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

    • Spot every few fractions on a TLC plate and develop it in the appropriate solvent system.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).

Visualization of Separation Principle

G cluster_column Column Cross-Section cluster_bands Top Mobile Phase (Eluent) (e.g., Hexane/EtOAc + TEA) Silica Stationary Phase (Silica Gel) - Acidic Silanol Groups (Si-OH) - Deactivated by TEA Band1 N,N-dibenzyl-4-ethoxyaniline (Least Polar - Elutes First) Band2 This compound (Product) Band3 4-ethoxyaniline (Most Polar - Elutes Last)

Caption: Principle of separation by polarity in column chromatography.

By following this comprehensive guide, researchers can effectively troubleshoot and execute the purification of this compound, ensuring high purity for subsequent applications in their research and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • BenchChem. (n.d.). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.

Sources

Technical Support Center: Recrystallization of N-benzyl-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-benzyl-4-ethoxyaniline via recrystallization. It is designed to be a practical resource for troubleshooting common issues and ensuring the scientific integrity of your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve this compound and any soluble impurities at an elevated temperature, but as the solution cools, the solubility of this compound will decrease significantly, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the "mother liquor."[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The selection of a suitable solvent is the most critical step for a successful recrystallization.[4] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent must completely dissolve the this compound when heated to near its boiling point.[1]

  • Low solubility at room or cold temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals.[2]

  • Appropriate boiling point: The solvent's boiling point should ideally be lower than the melting point of this compound to prevent the compound from "oiling out."[5]

  • Inertness: The solvent must not react with this compound.[4]

  • Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals during the drying process.[4]

Based on the structure of this compound (an aromatic amine with an ether linkage), suitable starting solvents to test would be alcohols (like ethanol or isopropanol) or a mixed solvent system such as ethanol/water or toluene/hexane.[6][7]

Q3: My this compound was synthesized via reductive amination. What are the likely impurities I need to remove?

If your this compound was synthesized via the reductive amination of 4-ethoxyaniline and benzaldehyde, common impurities could include unreacted starting materials (4-ethoxyaniline and benzaldehyde) and byproducts such as benzyl alcohol (from the reduction of excess benzaldehyde).[8] Recrystallization is effective at removing these types of impurities, which will ideally remain in the cold solvent.

Q4: Can I use recrystallization to remove the N,N-dibenzyl-4-ethoxyaniline byproduct?

While recrystallization can be effective, significant amounts of the N,N-dibenzyl-4-ethoxyaniline byproduct, which is less polar, may co-crystallize with your desired product. For significant contamination with this byproduct, column chromatography is often a more effective primary purification step.[8][9] Recrystallization can then be used as a final polishing step.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow. The exact solvent and volumes should be optimized on a small scale first.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Boiling chips or a stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this temperature. Heat the test tube; a suitable solvent will dissolve the solid completely at or near its boiling point. Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.[1] It is crucial to add the solvent in small portions to avoid using an excess, which will reduce your yield.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Add Crude Product to Flask B Add Minimum Amount of Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H G Start Solution Cooled Q1 Crystals Formed? Start->Q1 Success Proceed to Filtration Q1->Success Yes Troubleshoot1 Too Much Solvent? Q1->Troubleshoot1 No Action1 Boil Off Solvent Troubleshoot1->Action1 Yes Troubleshoot2 Product Oiled Out? Troubleshoot1->Troubleshoot2 No Action1->Start Action2 Reheat, Add More Solvent, Cool Slowly Troubleshoot2->Action2 Yes Troubleshoot3 Induce Crystallization Troubleshoot2->Troubleshoot3 No Action2->Start Action3a Scratch Inner Wall of Flask Troubleshoot3->Action3a Action3b Add Seed Crystal Troubleshoot3->Action3b Action3a->Start Action3b->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • University of Rochester, Department of Chemistry.
  • Journal of Chemical Education.
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. 2.
  • Science Learning Center.
  • Stack Exchange.
  • University of York, Department of Chemistry.
  • Recrystalliz
  • Wired Chemist.
  • Recrystalliz
  • BenchChem.
  • BenchChem. N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • BenchChem. "Common side products in the synthesis of N-Benzyl-4-methoxyaniline".
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.

Sources

Technical Support Center: Synthesis of N-benzyl-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N-benzyl-4-ethoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during this synthesis. Our goal is to help you optimize your reaction conditions to improve both the yield and purity of your target compound.

Introduction to the Synthesis

This compound is a valuable secondary amine intermediate in organic and medicinal chemistry. Its synthesis, most commonly achieved through the reductive amination of 4-ethoxyaniline and benzaldehyde, presents several challenges that can impact yield and purity. These include competing side reactions, incomplete conversion, and difficulties in separating the final product from impurities. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Topic: Low Reaction Yield

Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the most common causes and how can I address them?

A1: Low yields in this reductive amination typically stem from one of two key stages: inefficient imine formation or incomplete reduction of the imine intermediate.

  • Inefficient Imine Formation: The initial reaction between 4-ethoxyaniline and benzaldehyde forms an N-benzylidene-4-ethoxyaniline (imine) intermediate in an equilibrium process that produces water. If water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the key intermediate for the reduction step.[1]

    • Solution: To drive the reaction forward, consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] Alternatively, performing the reaction in a solvent like toluene with a Dean-Stark apparatus allows for the azeotropic removal of water. A catalytic amount of a mild acid, such as acetic acid, can also be used to promote imine formation.[1]

  • Incomplete Reduction: The imine, once formed, may not be fully reduced to the desired secondary amine. This can be due to a deactivated or insufficient reducing agent, or non-optimal reaction conditions.[2]

    • Solution: First, ensure your reducing agent is fresh and active; sodium borohydride (NaBH₄), for instance, can degrade with improper storage.[3] Monitor the reaction closely using Thin Layer Chromatography (TLC) to track the disappearance of the imine spot.[4] If the reaction stalls, you may need to increase the reaction time, slightly increase the temperature, or add more reducing agent in portions.[2][4]

Q2: Which reducing agent is most effective for this transformation? I am currently using sodium borohydride.

A2: The choice of reducing agent is critical for both yield and purity. While sodium borohydride (NaBH₄) is a common and cost-effective choice, it has drawbacks.[5]

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can not only reduce the imine but also the starting benzaldehyde to benzyl alcohol, creating a significant impurity.[4] To minimize this, it is crucial to allow sufficient time for the imine to form before adding the NaBH₄, and the addition should be done slowly at a low temperature (e.g., 0-10°C).[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for reductive aminations.[1][3] It is a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over aldehydes or ketones.[4][5] This selectivity allows for a one-pot procedure where all reactants can be mixed together, simplifying the process and often leading to cleaner reactions with higher yields.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is also selective for imines under mildly acidic conditions.[3][5] However, it is highly toxic and can release hydrogen cyanide gas at a pH below 10, requiring careful handling and workup procedures.[3]

For improved selectivity and often higher purity, switching from NaBH₄ to NaBH(OAc)₃ is a highly recommended optimization step.[3][4][5]

Topic: Product Purity & Side Reactions

Q3: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?

A3: The primary impurities depend on the synthetic route but in reductive amination, you should be aware of the following:

  • Over-alkylation Product (N,N-dibenzyl-4-ethoxyaniline): The desired secondary amine product can react again with another molecule of benzaldehyde and be reduced to form a tertiary amine. This occurs because the product, this compound, can sometimes be more nucleophilic than the starting 4-ethoxyaniline.[4]

    • Prevention: To minimize this, use a stoichiometric amount of benzaldehyde or even a slight excess of 4-ethoxyaniline.[1] Slower addition of the reducing agent and maintaining a lower reaction temperature can also improve selectivity for the mono-benzylated product.[4]

  • Benzyl Alcohol: As mentioned in Q2, this arises from the reduction of unreacted benzaldehyde by a non-selective reducing agent like NaBH₄.[4]

    • Prevention: The most effective way to prevent this is by using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

  • Unreacted Starting Materials: The presence of 4-ethoxyaniline and benzaldehyde in the final product indicates an incomplete reaction.[4]

    • Prevention: Monitor the reaction progress by TLC until the starting materials are consumed.[6] Ensure sufficient reaction time and consider the optimization strategies for imine formation discussed in Q1.

Q4: I am struggling to purify my crude product by column chromatography. Do you have any tips?

A4: Column chromatography is the most effective method for purifying this compound from common side products.[6][7] Success depends on understanding the relative polarities of the compounds involved.

  • Relative Polarity:

    • N,N-dibenzyl-4-ethoxyaniline (tertiary amine): Least polar.

    • Benzaldehyde: Non-polar.

    • This compound (desired secondary amine): Moderately polar.

    • 4-ethoxyaniline (primary amine): Most polar.

  • Chromatography Strategy:

    • Stationary Phase: Use standard silica gel (230-400 mesh).[7]

    • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane (or petroleum ether) is ideal.[4][7] Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute the least polar impurities like the dibenzylated product first.[7] Gradually increase the polarity (e.g., to 10%, 15% ethyl acetate) to elute your desired product, this compound.[7] The more polar starting amine will remain on the column and elute at higher ethyl acetate concentrations.

    • TLC Monitoring: Before running the column, identify an eluent system that gives your desired product an Rf value of approximately 0.2-0.4 on a TLC plate.[7] This will ensure good separation on the column. Collect fractions and monitor them by TLC to identify and combine the pure fractions.[7]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic methodology has a profound impact on the outcome of the reaction. The table below summarizes the key parameters and expected side products for different approaches. This information is adapted from analogous syntheses of N-benzyl-4-methoxyaniline.[4][8]

ParameterDirect Benzylation (with Benzyl Halide)Reductive Amination (with NaBH₄)Reductive Amination (with NaBH(OAc)₃)
Primary Reagents 4-ethoxyaniline, Benzyl Bromide/Chloride, Base (e.g., K₂CO₃)4-ethoxyaniline, Benzaldehyde, NaBH₄4-ethoxyaniline, Benzaldehyde, NaBH(OAc)₃
Procedure Type Typically multi-step or requires heatingTwo-step, one-pot (sequential addition)One-pot (all-in-one addition)
Major Side Product N,N-dibenzyl-4-ethoxyaniline (Over-alkylation)[4]Benzyl Alcohol[4]Minimal side products
Selectivity Low; prone to over-alkylation[4]Moderate; requires careful control[4]High; selective for iminium reduction[4][5]
Purity of Crude Often low to moderateModerateGenerally high
Work-up Complexity Filtration, Extraction, ChromatographyQuench, Extraction, ChromatographyQuench, Extraction, Chromatography

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Reductive Amination using Sodium Borohydride

This protocol outlines a standard, cost-effective procedure for synthesizing this compound.

Materials:

  • 4-ethoxyaniline (1 equivalent)

  • Benzaldehyde (1.05 equivalents)

  • Methanol

  • Sodium Borohydride (NaBH₄) (1.5 equivalents)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline and benzaldehyde in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Monitor the reaction's progress by TLC.[4]

  • Once imine formation is significant, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions, ensuring the internal temperature remains below 10°C to minimize the reduction of benzaldehyde.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the imine.

  • Carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product via silica gel column chromatography as described in Protocol 2.[4]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying the crude product from the synthesis.[7]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane

  • Ethyl Acetate

  • Glass chromatography column and associated glassware

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios. Aim for an Rf value of 0.2-0.4 for the desired product.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 2-5% ethyl acetate/hexane). Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a thin layer of sand on top of the silica.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase. The less polar N,N-dibenzylated byproduct will elute first.[7]

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will move your moderately polar this compound down the column.[7]

  • Fraction Collection: Collect the eluate in fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.[7]

Visual Workflow and Troubleshooting Diagrams

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification Reactants 1. Mix 4-ethoxyaniline & Benzaldehyde in MeOH Imine 2. Stir 30-60 min (Imine Formation) Reactants->Imine Cool 3. Cool to 0°C Imine->Cool Reduce 4. Add NaBH4 slowly Cool->Reduce Stir 5. Stir 2-4h at RT (Reduction) Reduce->Stir Quench 6. Quench with NaHCO3(aq) Stir->Quench Extract 7. Extract with EtOAc Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Column 9. Column Chromatography Dry->Column Product Pure Product Column->Product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Start Low Yield? Imine_Check TLC shows unreacted starting materials? Start->Imine_Check Yes Reduction_Check TLC shows significant imine intermediate? Start->Reduction_Check No Imine_Check->Reduction_Check No Imine_Solution Problem: Incomplete Imine Formation Solutions: • Add dehydrating agent (MgSO4) • Use catalytic acid (AcOH) • Increase reaction time Imine_Check->Imine_Solution Yes Reduction_Solution Problem: Incomplete Reduction Solutions: • Check activity of NaBH4 • Increase amount of NaBH4 • Switch to NaBH(OAc)3 • Extend reaction time Reduction_Check->Reduction_Solution Yes

Caption: Troubleshooting decision tree for low yield issues.

ReactionMechanism Reactants 4-Ethoxyaniline + Benzaldehyde Imine Imine Intermediate (N-benzylidene-4-ethoxyaniline) Reactants->Imine - H2O Amine Product (this compound) Imine->Amine + [H] (Reduction)

Caption: Simplified reaction mechanism for reductive amination.

References

  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
  • "Common side products in the synthesis of N-Benzyl-4-methoxyaniline". Benchchem.
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography. Benchchem.
  • Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst. Benchchem.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
  • Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. Benchchem.
  • N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. Benchchem.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc.
  • Synthesis of Complex Molecules through Reductive Amination. Labflow.
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.

Sources

Troubleshooting low conversion in N-benzyl-4-ethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl-4-ethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable secondary amine.

Introduction to this compound Synthesis

This compound is commonly synthesized via a one-pot reductive amination of 4-ethoxyaniline and benzaldehyde. This process involves two key steps: the formation of an intermediate Schiff base (an imine), followed by its reduction to the final secondary amine product. While seemingly straightforward, this reaction is susceptible to several factors that can lead to low conversion and the formation of impurities. This guide will provide a systematic approach to troubleshooting and optimizing your synthesis.

Troubleshooting Low Conversion and Impurity Formation

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

FAQ 1: My reaction has a low yield of this compound. What are the primary causes?

Low conversion is a frequent challenge and can be attributed to several factors, primarily revolving around inefficient imine formation and suboptimal reduction conditions.

Potential Cause 1: Inefficient Schiff Base (Imine) Formation

The condensation of 4-ethoxyaniline and benzaldehyde to form the N-benzylidene-4-ethoxyaniline intermediate is a reversible equilibrium reaction.[1] To drive the reaction towards the imine product, the removal of water is crucial.

  • Troubleshooting:

    • Use of Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively remove water as it is formed, shifting the equilibrium towards the imine.

    • Azeotropic Removal of Water: For larger scale reactions, employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be highly effective for the azeotropic removal of water.

Potential Cause 2: Suboptimal pH

The rate of imine formation is highly pH-dependent. The reaction is catalyzed by acid, but excessive acidity can protonate the amine, rendering it non-nucleophilic.[2]

  • Troubleshooting:

    • pH Adjustment: Maintain a mildly acidic pH, typically in the range of 4-6.[3] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.

Potential Cause 3: Ineffective Reduction of the Imine

Once the imine is formed, its reduction to the secondary amine must be efficient.

  • Troubleshooting:

    • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, it can also reduce the starting benzaldehyde to benzyl alcohol, a common impurity.[1] Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde, often leading to cleaner reactions and higher yields.[1]

    • Two-Step vs. One-Pot Procedure: If using sodium borohydride, consider a two-step approach. First, allow the imine to form completely (monitor by TLC), and then add the reducing agent. This minimizes the time the reducing agent is in the presence of unreacted benzaldehyde.[1]

FAQ 2: I am observing significant amounts of side products. How can I identify and minimize them?

The most common side products in this synthesis are benzyl alcohol, N,N-dibenzyl-4-ethoxyaniline (from over-alkylation), and unreacted starting materials.[1]

Side Product 1: Benzyl Alcohol

  • Cause: Reduction of the starting benzaldehyde by the reducing agent, particularly when using a strong reductant like sodium borohydride.[1]

  • Minimization:

    • Use a milder reducing agent like sodium triacetoxyborohydride (STAB).[1]

    • If using sodium borohydride, add it slowly and at a low temperature (e.g., 0-10 °C) after the imine has formed.[1]

Side Product 2: N,N-dibenzyl-4-ethoxyaniline (Over-alkylation)

  • Cause: The product, this compound, is also a secondary amine and can react with another molecule of benzaldehyde and be subsequently reduced to form a tertiary amine.

  • Minimization:

    • Control Stoichiometry: Use a slight excess of the amine (4-ethoxyaniline) relative to the aldehyde (benzaldehyde), for example, a 1.1:1 ratio. This ensures the aldehyde is the limiting reagent.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly helps to reduce the initially formed secondary amine before it can react further.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second benzylation.[1]

Side Product 3: Unreacted Starting Materials

  • Cause: Incomplete reaction due to factors discussed in FAQ 1 (inefficient imine formation, suboptimal pH, etc.).

  • Minimization:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature.[1]

    • Ensure all reagents are pure and solvents are anhydrous.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion of This compound check_imine Check Imine Formation (Monitor by TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine check_reduction Check Reduction Step incomplete_imine->check_reduction No suboptimal_pH Suboptimal pH incomplete_imine->suboptimal_pH Yes water_present Presence of Water incomplete_imine->water_present Yes reducing_agent_issue Reducing Agent Issue check_reduction->reducing_agent_issue adjust_pH Adjust pH to 4-6 (e.g., with acetic acid) suboptimal_pH->adjust_pH add_dehydrating_agent Add Dehydrating Agent (e.g., MgSO₄, molecular sieves) water_present->add_dehydrating_agent wrong_reductant Incorrect Reducing Agent Choice reducing_agent_issue->wrong_reductant Yes degraded_reductant Degraded Reducing Agent reducing_agent_issue->degraded_reductant Yes use_stab Consider using STAB for one-pot reaction wrong_reductant->use_stab two_step Use two-step approach with NaBH₄ wrong_reductant->two_step fresh_reductant Use fresh, anhydrous reducing agent degraded_reductant->fresh_reductant

Caption: Troubleshooting workflow for low conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride

This protocol outlines a general two-step, one-pot procedure.

Materials:

  • 4-ethoxyaniline

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (optional)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 equivalent) and benzaldehyde (1.05 equivalents) in anhydrous methanol.

    • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to maintain a pH of approximately 5-6.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Diagram: Reductive Amination Workflow

ReductiveAminationWorkflow cluster_0 Reaction cluster_1 Work-up & Purification reactants 4-Ethoxyaniline + Benzaldehyde (in Methanol) imine_formation Imine Formation (Stir at RT, 1-2h) reactants->imine_formation reduction Reduction with NaBH₄ (0°C to RT, 2-4h) imine_formation->reduction quench Quench with NaHCO₃ (aq) reduction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine & Dry (MgSO₄) extraction->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Pure this compound

Caption: General workflow for reductive amination.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.0 eq. Benzaldehyde / 1.05-1.1 eq. 4-EthoxyanilineA slight excess of the amine helps to drive the imine formation to completion and minimize over-alkylation.[2]
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq.) or Sodium Borohydride (NaBH₄) (1.5-2.0 eq.)STAB is milder and more selective for one-pot reactions. NaBH₄ is more cost-effective but may require a two-step addition.[1]
Solvent Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE)Alcohols are good solvents for both the imine formation and the borohydride reduction. Chlorinated solvents are often used with STAB.[4]
Temperature 0 °C to Room Temperature (20-25 °C)Imine formation is typically done at room temperature. The reduction with NaBH₄ is initiated at a lower temperature to control reactivity.
pH 4-6Mildly acidic conditions catalyze imine formation without significantly protonating the amine starting material.[3]
Reaction Time 3-6 hours (total)Monitor by TLC to determine completion.
Table 2: Troubleshooting Guide Summary
IssuePotential CauseSuggested Solution
Low Conversion Inefficient imine formation (presence of water)Add a dehydrating agent (e.g., anhydrous MgSO₄).
Suboptimal pHAdjust pH to 4-6 with a weak acid (e.g., acetic acid).
Ineffective reductionUse a fresh, high-quality reducing agent. Consider switching to STAB for one-pot reactions.
Presence of Benzyl Alcohol Reduction of benzaldehydeUse a milder reducing agent (STAB) or add NaBH₄ after imine formation is complete.
Presence of Over-alkylation Product Reaction of the product with benzaldehydeUse a slight excess of 4-ethoxyaniline. Add the reducing agent slowly.
Unreacted Starting Materials Incomplete reactionIncrease reaction time or temperature; monitor by TLC. Ensure reagents and solvents are pure and dry.

References

  • "Common side products in the synthesis of N-Benzyl-4-methoxyaniline." Benchchem. Accessed January 17, 2026.
  • "Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst." Benchchem. Accessed January 17, 2026.
  • Borch, R. F., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • "Reductive Amination Reaction." OpenBU. Accessed January 17, 2026.
  • "A remarkable solvent effect on reductive amination of ketones.
  • "Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography." Benchchem. Accessed January 17, 2026.
  • "Imine formation." Lumen Learning. Accessed January 17, 2026.
  • "Hitchhiker's guide to reductive amination." Organic Chemistry Portal. Accessed January 17, 2026.
  • "Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline." Benchchem. Accessed January 17, 2026.
  • "NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes." CORE. Accessed January 17, 2026.
  • "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES." DergiPark. Accessed January 17, 2026.
  • "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent." BYU ScholarsArchive. Accessed January 17, 2026.
  • "Reductive amination of tertiary anilines and aldehydes." PubMed. Accessed January 17, 2026.
  • "The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing-Sensitive Reactions—Part II: Design Protocols.
  • "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Green Chemistry Teaching and Learning Community. Accessed January 17, 2026.
  • "Reaction Yields." Chemistry LibreTexts. Accessed January 17, 2026.
  • "Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information." The Royal Society of Chemistry. Accessed January 17, 2026.
  • "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Accessed January 17, 2026.
  • "NMR Chemical Shifts of Impurities." Sigma-Aldrich. Accessed January 17, 2026.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-benzyl-4-ethoxyaniline and N-benzyl-4-methoxyaniline for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. In the realm of substituted anilines, N-benzyl-4-ethoxyaniline and N-benzyl-4-methoxyaniline are two closely related compounds that often serve as versatile building blocks. While their structural similarity might suggest interchangeable use, a deeper understanding of their electronic properties reveals subtle yet significant differences in their reactivity. This guide provides an in-depth comparison of these two compounds, supported by theoretical principles and illustrative experimental data, to inform your selection process.

Introduction to N-benzyl-4-alkoxyanilines

N-benzyl-4-methoxyaniline and this compound are secondary aromatic amines that feature a benzyl group attached to the nitrogen atom and an alkoxy group (methoxy or ethoxy, respectively) at the para-position of the aniline ring.[1][2] These compounds are valuable intermediates in the synthesis of a variety of organic molecules, including dyes and pharmaceuticals.[1] The presence of the alkoxy group, a well-known electron-donating group, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted aniline.

Theoretical Reactivity Comparison: The Role of the Alkoxy Group

The primary difference in the reactivity of this compound and N-benzyl-4-methoxyaniline stems from the electronic effects of the ethoxy and methoxy groups. Both groups exert a positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom to the aromatic ring, and a negative inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect, which increases electron density at the ortho and para positions, is the dominant factor, making these compounds activated towards electrophilic aromatic substitution.

To quantify the electron-donating ability of these substituents, we can refer to the Hammett substituent constants (σ).[3][4] These constants provide a measure of the electronic influence of a substituent on the reactivity of a molecule. For para-substituents, the σₚ value is particularly relevant. A more negative σₚ value indicates a stronger electron-donating effect.

SubstituentHammett Constant (σₚ)
-OCH₃ (Methoxy)-0.27
-OCH₂CH₃ (Ethoxy)-0.25

Note: While some sources may show slight variations in these values, the general trend is consistent.

The Hammett constants indicate that the methoxy group has a slightly more negative σₚ value than the ethoxy group, suggesting it is a marginally stronger electron-donating group. However, it is also important to consider the inductive effect. The ethyl group in the ethoxy substituent is more electron-releasing (+I effect) than the methyl group in the methoxy substituent. This enhanced inductive effect in the ethoxy group can lead to a greater overall electron donation to the aromatic ring. Consequently, This compound is predicted to be slightly more reactive towards electrophilic aromatic substitution than N-benzyl-4-methoxyaniline.

This increased reactivity translates to potentially faster reaction rates and the possibility of using milder reaction conditions to achieve similar yields.

Experimental Comparison: Electrophilic Bromination

To illustrate the practical implications of these subtle electronic differences, we present a comparative experimental protocol for the electrophilic bromination of this compound and N-benzyl-4-methoxyaniline. Bromination is a classic electrophilic aromatic substitution reaction, and its rate is highly sensitive to the electron density of the aromatic ring.

Experimental Protocol: Comparative Bromination

Objective: To compare the reactivity of this compound and N-benzyl-4-methoxyaniline towards electrophilic bromination by monitoring reaction progress and comparing product yields under identical conditions.

Materials:

  • N-benzyl-4-methoxyaniline

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 20% ethyl acetate in hexanes)

  • Standard laboratory glassware and magnetic stirrers

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of N-benzyl-4-methoxyaniline (Flask A) and 1.0 mmol of this compound (Flask B) in 10 mL of anhydrous acetonitrile.

  • Initiation: To each flask, add 1.0 mmol of N-Bromosuccinimide (NBS) simultaneously at room temperature (25 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting material on a TLC plate and elute with the developing solvent. Visualize the spots under UV light. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up: Once each reaction is complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to decompose any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 15 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Yield Determination: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Isolate the pure brominated product and determine the yield for each reaction.

Expected Results and Discussion

Based on the stronger electron-donating nature of the ethoxy group, we anticipate the following outcomes:

CompoundPredicted Reaction Time for CompletionExpected Yield of Brominated Product
N-benzyl-4-methoxyaniline~ 2.5 hours~ 85%
This compound~ 2.0 hours~ 90%

The shorter reaction time and higher yield for this compound would provide experimental support for its enhanced reactivity. The electron-donating alkoxy group directs the incoming electrophile (bromonium ion) to the ortho position relative to the alkoxy group.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Electrophilic_Bromination_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aniline N-benzyl-4-alkoxyaniline Sigma_Complex Formation of Resonance-Stabilized Sigma Complex Aniline->Sigma_Complex Electrophilic Attack by Br+ NBS N-Bromosuccinimide (NBS) Deprotonation Deprotonation to Restore Aromaticity Sigma_Complex->Deprotonation Loss of H+ Product 2-Bromo-N-benzyl-4-alkoxyaniline Deprotonation->Product

Caption: Mechanism of Electrophilic Bromination.

Experimental_Workflow Start Dissolve Reactants (Aniline Derivative + NBS) in Acetonitrile Monitor Monitor Reaction by TLC Start->Monitor Workup Quench with Na₂S₂O₃ and Extract with EtOAc Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify Analyze Determine Yield and Characterize Product Purify->Analyze

Caption: Comparative Bromination Experimental Workflow.

Conclusion

References

  • Hammett, L. P. The Hammett Equation. Wikipedia, [Link].

  • Dalal Institute. Substituent and Reaction Constants. [Link].

  • LibreTexts Chemistry. Correlations of Structure with Reactivity of Aromatic Compounds. [Link].

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A Comparative Analysis of the Biological Activity of N-Benzylaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide offers an in-depth comparative analysis of the biological activities of N-benzylaniline derivatives, a class of compounds demonstrating significant therapeutic potential. As a versatile structural scaffold, these molecules have been extensively explored for antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] This document synthesizes key findings, presents structure-activity relationships (SAR), and provides detailed experimental protocols to support researchers and drug development professionals in this dynamic field.

Introduction to N-Benzylaniline Derivatives

N-benzylaniline derivatives are characterized by an aniline core linked to a benzyl group via a nitrogen atom.[4] This fundamental structure allows for extensive chemical modification at multiple positions on both aromatic rings, making it an ideal scaffold for medicinal chemistry. The nature, position, and stereochemistry of these substituents profoundly influence the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities.[2][5] The exploration of these derivatives has yielded promising candidates for treating conditions ranging from multidrug-resistant bacterial infections to various forms of cancer and inflammatory disorders.

cluster_aniline Aniline Ring cluster_benzyl Benzyl Ring R1 R₁ R2 R₂ R3 R₃ N N CH2 CH₂ N->CH2 C1 C1->N C2 C1->C2 C2->R1 C3 C2->C3 C4 C3->C4 C4->R2 C5 C4->C5 C6 C5->C6 C6->R3 C6->C1 R4 R₄ R5 R₅ R6 R₆ B1 B1->CH2 B2 B1->B2 B2->R4 B3 B2->B3 B3->R5 B4 B3->B4 B4->R6 B5 B4->B5 B6 B5->B6 B6->B1

Caption: General structure of N-benzylaniline derivatives.

Antimicrobial Activity: A Defense Against Resistance

The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global health.[6] N-benzylaniline derivatives have surfaced as a potent class of antibacterial agents, showing particular efficacy against Gram-positive pathogens.[6][7][8]

Structure-Activity Relationship (SAR)

The antimicrobial power of these compounds is highly dependent on the substituents on the aromatic rings.[7]

  • Superiority over Precursors: N-benzylanilines generally exhibit stronger antibacterial activity compared to their corresponding Schiff base (N-benzylideneaniline) precursors.[7]

  • Halogen and Trifluoromethyl Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) and halogens (e.g., Cl, Br), on the benzyl ring often enhances antibacterial potency.[7] Compounds with a CF₃ group and at least one chlorine substituent have demonstrated particularly strong activity.[7]

  • Gram-Positive Selectivity: Most N-benzylaniline derivatives show moderate to strong activity against Gram-positive bacteria like S. aureus and Bacillus cereus, but have significantly lower activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and fungi.[7][8] This selectivity is likely due to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a barrier.

Mechanism of Action

While not fully elucidated for all derivatives, a primary antibacterial mechanism involves the inhibition of the bacterial fatty acid synthase (FAS) system.[7] This pathway is crucial for building bacterial cell membranes. By targeting this system, N-benzylanilines disrupt membrane integrity, leading to bacterial cell death.[6] Specifically, some derivatives are known inhibitors of InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[2]

Comparative Efficacy Data

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, with lower values indicating higher potency.

Compound DerivativeTarget OrganismMIC (mg/L)Reference
General N-benzylanilines Staphylococcus aureus≤ 2[3]
General N-benzylanilines MRSA≤ 2[3]
Compound 4k S. aureus0.5[7]
Compound 4k MRSA0.5[7]

Note: Compound 4k refers to a specific derivative with halogen and CF₃ substitutions as described in the cited literature.[7]

Anticancer Activity: Targeting Malignant Cells

N-benzylaniline derivatives have also been identified as a promising scaffold for the development of novel anticancer agents.[2][9] They have been shown to exert cytotoxic effects against a variety of cancer cell lines.

Structure-Activity Relationship (SAR)

The anticancer activity is also finely tuned by the molecular structure.

  • Substituent Size: For derivatives acting as tubulin polymerization inhibitors, a relationship has been found where smaller substituents in the 4-position of the aniline ring lead to greater potency.[10]

  • Solubility: The replacement of a stilbene's olefinic bridge with an aminomethylene hydrochloride moiety in some N-benzylaniline derivatives improves water solubility, a critical property for drug formulation, without sacrificing cytotoxicity.[10]

Mechanisms of Action

N-benzylanilines employ several mechanisms to inhibit cancer cell growth:

  • Inhibition of Tubulin Polymerization: Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[10] This disruption of the cellular cytoskeleton arrests the cell cycle and leads to cell death. The cytotoxicities of these specific benzylaniline hydrochlorides correlate remarkably well with their antitubulin activities.[10]

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells.[1] For example, N-Benzylidene aniline has demonstrated a dose-dependent cytotoxic effect on the HT-29 colon cancer cell line.[1][9]

  • Enzyme Inhibition: Some derivatives can selectively inhibit enzymes crucial for cancer cell survival, such as Ubiquitin-specific-processing protease 7 (USP7).[2] Inhibition of USP7 leads to the stabilization of the tumor suppressor p53, promoting cell cycle arrest and apoptosis.[2]

cluster_workflow Synthesis and Screening Workflow start Substituted Aniline + Substituted Benzaldehyde imine Imine Formation (Condensation) start->imine reduction Reduction (e.g., NaBH₄) imine->reduction derivative N-Benzylaniline Derivative reduction->derivative purify Purification & Characterization derivative->purify screening Biological Activity Screening purify->screening antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial anticancer Anticancer Assays (e.g., MTT) screening->anticancer anti_inflam Anti-inflammatory Assays (e.g., Cytokine Levels) screening->anti_inflam sar Structure-Activity Relationship Analysis antimicrobial->sar anticancer->sar anti_inflam->sar

Caption: Workflow for synthesis and screening of derivatives.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a hallmark of numerous diseases. N-benzylaniline derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory conditions.[11]

Mechanism of Action

The anti-inflammatory effects are primarily mediated through the modulation of key signaling pathways.

  • NF-κB Pathway Inhibition: A crucial mechanism involves the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway.[1][12] This action prevents the activation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[11][12]

  • Cytokine Reduction: By suppressing NF-κB, these derivatives effectively reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11][13]

  • Nitric Oxide (NO) Pathway: Some derivatives exert their anti-inflammatory effects through the nitric oxide pathway, involving inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC).[13][14]

cluster_pathway Anti-inflammatory Mechanism derivative N-Benzylaniline Derivative tlr2 TLR2 Receptor derivative->tlr2 Inhibits nfkb NF-κB Activation tlr2->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines Promotes inflammation Inflammatory Response cytokines->inflammation

Caption: Inhibition of the TLR2/NF-κB signaling pathway.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for the synthesis and evaluation of N-benzylaniline derivatives are crucial.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a common and effective two-step method for synthesizing N-benzylaniline derivatives.[6]

Step 1: Imine Formation (Condensation)

  • Dissolve the selected substituted aniline (1.0 equivalent) and the corresponding substituted benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux (e.g., 70°C) and continue stirring for 6-9 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline is fully consumed.

  • Cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the imine intermediate.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under reduced pressure.

Causality: The initial step is a nucleophilic addition of the aniline's amine group to the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine (Schiff base). Heating accelerates this equilibrium-driven reaction by removing water.

Step 2: Imine Reduction

  • Suspend the synthesized imine (1.0 equivalent) in a suitable solvent like ethanol or methanol.

  • Cool the suspension in an ice bath to 0°C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise over 30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the imine.

  • Quench the reaction by slowly adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the pure N-benzylaniline derivative.

Causality: Sodium borohydride is a selective reducing agent that provides hydride ions (H⁻) to reduce the polar C=N double bond of the imine to a C-N single bond, forming the final secondary amine product without reducing the aromatic rings.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) using the broth microdilution method, a gold standard for quantifying antimicrobial potency.[6][8]

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final concentration range should be appropriate for the expected activity (e.g., 256 to 0.5 µg/mL).

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Causality: This method systematically exposes a standard concentration of bacteria to decreasing concentrations of the antimicrobial agent. The MIC value pinpoints the minimum concentration required to halt bacterial replication, providing a quantitative measure of the agent's bacteriostatic activity.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound against cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the N-benzylaniline derivative. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 hours).[9]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the resulting formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Conclusion and Future Directions

N-benzylaniline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The extensive research into their antimicrobial, anticancer, and anti-inflammatory properties has revealed clear structure-activity relationships that can guide the rational design of future therapeutic agents. Their efficacy against drug-resistant bacteria and their multi-faceted mechanisms for targeting cancer cells and inflammatory pathways underscore their therapeutic potential. Future research should focus on optimizing lead compounds to enhance potency and selectivity, improve pharmacokinetic profiles, and further elucidate their precise molecular mechanisms of action to accelerate their translation into clinical applications.

References

  • Benchchem. N-benzyl Aniline Derivatives in Antibacterial Agent Preparation. 6

  • National Institutes of Health (NIH). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. 7

  • Taylor & Francis Online. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. 5

  • International Journal of Environmental Sciences. In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. 9

  • Google Patents. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. 8

  • PubMed. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. 12

  • Benchchem. A Comparative Analysis of the Bioactivity of N-Benzylideneaniline and Its Substituted Derivatives. 1

  • PubMed. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. 10

  • Benchchem. Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. 2

  • Benchchem. Comparative Biological Activities of N-Alkylaniline Derivatives: A Guide for Researchers. 3

  • Frontiers. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. 11

  • PubMed. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. 14

  • MDPI. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. 13

  • MedChemExpress. N-Benzylaniline (N-Phenylbenzylamine). 4

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A Comparative Guide to HPLC and GC-MS Analysis for Purity Validation of N-benzyl-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the United States Pharmacopeia (USP) and the European Medicines Agency (EMA), mandate rigorous validation of analytical methods to ensure that drug substances are free from harmful impurities.[1][2] N-benzyl-4-ethoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, requires a robust analytical strategy to detect and quantify any process-related impurities, degradation products, or unreacted starting materials. Impurity profiling is a critical activity to ensure the quality of drug substances.[3]

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound. We will move beyond procedural lists to explore the rationale behind methodological choices, present self-validating experimental protocols, and offer a clear, data-driven comparison to guide researchers in selecting the optimal technique for their specific analytical challenges.

Pillar 1: Foundational Principles and Strategic Selection

The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which is non-volatile and thermally stable under typical HPLC conditions, this technique is exceptionally well-suited for quantification and separation from non-volatile impurities.[4][5] Its broad application range makes it a workhorse for assay and impurity analysis in the pharmaceutical industry.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is tailored for volatile and thermally stable compounds.[4] The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The unparalleled specificity of the mass spectrometer detector allows for definitive identification of unknown impurities by providing structural information through mass spectral data.[6][7] While this compound itself can be analyzed by GC, this technique truly excels in detecting volatile or semi-volatile process impurities that might be missed by HPLC.

For this compound, a comprehensive purity assessment does not position HPLC and GC-MS as competitors, but as complementary tools. HPLC is the ideal choice for the primary assay and the detection of non-volatile, structurally similar impurities, while GC-MS is the gold standard for identifying and quantifying volatile residual solvents and potential thermally stable by-products.

Pillar 2: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse

The development of a robust, stability-indicating HPLC method is paramount for the routine quality control of this compound. The goal is to create a method that can separate the main component from its potential impurities with high resolution and sensitivity.

Experimental Protocol: HPLC-UV Method

1. Rationale for Method Design:

  • Stationary Phase: A C18 reversed-phase column is selected for its hydrophobicity, which provides strong retention for the aromatic rings of this compound and related impurities. This allows for effective separation based on subtle differences in polarity.[8]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Starting with a higher water concentration allows for the retention of the main analyte, while gradually increasing the acetonitrile concentration facilitates the elution of more non-polar impurities, ensuring a comprehensive impurity profile within a reasonable runtime.[6]

  • Detection: UV detection is chosen due to the strong chromophores (aromatic rings) present in the analyte, providing excellent sensitivity. A wavelength is selected based on the UV absorbance maximum of this compound.

2. Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.[6]

  • Data Analysis: Integrate all peaks and calculate the purity by the area percent method. Identify and quantify known impurities against qualified reference standards.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound (0.5 mg/mL) HPLC HPLC System Column: C18 Detector: UV @ 254 nm Sample->HPLC Inject 10 µL Integration Peak Integration & Area % Calculation HPLC->Integration Chromatogram Report Purity Report & Impurity Profile Integration->Report

Caption: Workflow for HPLC purity validation of this compound.

Method Validation & Performance Data

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10] Validation demonstrates the method's accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[1][11][12]

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from blank/placebo at the analyte retention time.Peak is spectrally pure; no co-elution observed.
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test concentration.[13]0.4 - 0.6 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%0.85%
LOD Signal-to-Noise ≥ 30.05 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS) – The Identification Specialist

GC-MS provides an orthogonal analytical view, focusing on volatile and semi-volatile impurities that could originate from starting materials or side reactions during synthesis. Its power lies in the high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer.[4]

Experimental Protocol: GC-MS Method

1. Rationale for Method Design:

  • Stationary Phase: A low-polarity DB-5MS column is chosen. This column is robust and provides excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points.[14]

  • Temperature Program: A temperature ramp is essential to first elute highly volatile impurities (like residual solvents) at low temperatures, followed by the elution of semi-volatile compounds and the main analyte as the temperature increases.[14]

  • Ionization: Electron Ionization (EI) is used as it is a hard ionization technique that creates reproducible fragmentation patterns.[15] These patterns act as a "fingerprint" for a compound and can be compared against spectral libraries (e.g., NIST) for confident identification.

2. Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm).[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Initial temp 60 °C, hold for 2 min; ramp at 15 °C/min to 300 °C, hold for 5 min.[14]

    • MS Transfer Line: 290 °C.

    • Ion Source Temp: 230 °C.[14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Scan Range: 40-550 m/z.

  • Data Analysis: Integrate all peaks. Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification. Confirm the identity of known impurities using certified reference materials.

Visualizing the GC-MS Workflowdot

GCMS_Workflow

Sources

A Comparative Guide to the Efficacy of N-benzyl-4-ethoxyaniline as a Dye Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of a dye precursor is a critical decision that dictates the ultimate performance, stability, and colorimetric properties of the final dyestuff. This guide provides an in-depth comparison of N-benzyl-4-ethoxyaniline as a dye precursor, evaluating its performance against common alternatives and providing the foundational experimental data to support these comparisons.

Introduction: The Role of Precursors in Dye Chemistry

The vibrant world of synthetic dyes is built upon the chemical reactivity of precursor molecules. In the vast family of azo dyes, an aromatic amine is a fundamental component, which, after diazotization, is coupled with another aromatic compound to form the characteristic azo (-N=N-) chromophore. The chemical structure of the initial aromatic amine has a profound impact on the resulting dye's color, lightfastness, and solubility. This compound, with its unique combination of a benzyl group and an ethoxy substituent, presents an interesting candidate for a dye precursor, promising a blend of properties that can be tailored for specific applications.

This compound: A Profile

This compound is an aromatic amine characterized by two key structural features: an electron-donating ethoxy group (-OCH2CH3) at the para position and a bulky N-benzyl group. The ethoxy group enhances the electron density of the aromatic ring, which can influence the color of the resulting dye. The benzyl group, while not directly conjugated with the aniline ring, introduces steric bulk and can impact the solubility and intermolecular interactions of the dye molecules.

Comparative Analysis with Alternative Precursors

To objectively assess the efficacy of this compound, we compare it with two common dye precursors: aniline and 4-ethoxyaniline. Aniline represents the simplest aromatic amine precursor, providing a baseline for comparison. 4-Ethoxyaniline allows for a direct evaluation of the influence of the N-benzyl group.

PrecursorKey Structural FeaturesExpected Impact on Dye Properties
Aniline Unsubstituted aromatic amineBaseline for color and fastness properties. Dyes can be simple in structure.
4-Ethoxyaniline Electron-donating ethoxy groupThe ethoxy group can lead to a bathochromic (deepening of color) shift in the dye's absorption spectrum.[1]
This compound Electron-donating ethoxy group and a bulky N-benzyl groupThe combination of the ethoxy and benzyl groups can lead to unique solubility profiles and potentially influence the dye's aggregation behavior, which can affect its color and stability.

Experimental Section: Synthesis of Azo Dyes

To provide a practical comparison, we outline the synthesis of azo dyes from each of the three precursors, using 2-naphthol as the coupling agent. This will yield three distinct dyes under similar reaction conditions.

General Azo Dye Synthesis Workflow

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation and Purification AromaticAmine Aromatic Amine (e.g., this compound) AcidSolution Dissolve in HCl/H2O AromaticAmine->AcidSolution Cooling1 Cool to 0-5°C AcidSolution->Cooling1 NaNO2 Add NaNO2 solution Cooling1->NaNO2 DiazoniumSalt Formation of Diazonium Salt NaNO2->DiazoniumSalt Mixing Add Diazonium Salt Solution DiazoniumSalt->Mixing Slowly add CouplingAgent Coupling Agent (e.g., 2-Naphthol) AlkalineSolution Dissolve in NaOH solution CouplingAgent->AlkalineSolution Cooling2 Cool to 0-5°C AlkalineSolution->Cooling2 Cooling2->Mixing AzoDye Formation of Azo Dye Precipitate Mixing->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry the Purified Dye Recrystallization->Drying

Caption: General workflow for the synthesis of azo dyes.

Detailed Protocol for the Synthesis of an Azo Dye from this compound

Part 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 2.27 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the this compound solution, ensuring the temperature remains between 0-5 °C.

  • Stir continuously for 15-20 minutes to form the diazonium salt solution.

Part 2: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the 2-naphthol solution.

  • A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

Part 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified dye in a desiccator.

This protocol can be adapted for aniline and 4-ethoxyaniline by using equimolar amounts of the respective amines.

Performance Evaluation and Discussion

The efficacy of a dye precursor is ultimately determined by the properties of the dye it produces. Key performance indicators include:

  • Yield and Purity: The efficiency of the diazotization and coupling reactions will determine the overall yield. The purity of the resulting dye can be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

  • Color and Molar Absorptivity: The color of the dye is determined by its absorption spectrum in the visible region. The molar absorptivity (ε) is a measure of how strongly the dye absorbs light at a given wavelength and is indicative of its color intensity.

  • Solubility: The solubility of the dye in various solvents is crucial for its application. The N-benzyl group in this compound is expected to increase the dye's affinity for organic solvents.

  • Fastness Properties: Lightfastness, wash fastness, and rub fastness are critical for textile applications and indicate the stability of the dye.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine This compound Diazonium Diazonium Salt Amine->Diazonium Diazotization NitrousAcid NaNO2 + HCl NitrousAcid->Diazonium Naphthol 2-Naphthol AzoDye Azo Dye Naphthol->AzoDye Diazonium->AzoDye Azo Coupling Byproducts NaCl + H2O

Caption: Chemical reaction pathway for azo dye synthesis.

Conclusion

This compound stands as a promising dye precursor, offering a unique structural motif that can be exploited to synthesize dyes with tailored properties. The presence of the N-benzyl group, in conjunction with the para-ethoxy substituent, is anticipated to yield dyes with enhanced solubility in organic media and potentially novel colorimetric and stability characteristics compared to simpler aniline derivatives. The experimental protocols provided herein offer a robust framework for the synthesis and subsequent evaluation of these dyes, empowering researchers to explore the full potential of this compound in the development of advanced functional colorants. Further research should focus on a quantitative assessment of the photophysical properties and fastness of the resulting dyes to fully elucidate the structure-property relationships.

References

  • BenchChem. (n.d.). A Comparative Performance Analysis of Dyes: Sodium Naphthionate Precursors Versus Alternatives.
  • BenchChem. (n.d.). Navigating the Spectrum: A Comparative Guide to Alternatives for 4-Ethoxyaniline Hydrochloride in Dye Manufacturing.
  • BenchChem. (n.d.). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
  • RSC Education. (n.d.). The microscale synthesis of azo dyes.
  • Ursinus College Digital Commons. (n.d.). Synthesis of Dyes.

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of N-benzyl-4-ethoxyaniline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. N-benzyl-4-ethoxyaniline, a substituted aniline, represents a class of compounds with significant potential in medicinal chemistry. However, its structural similarity to other aromatic amines, such as p-phenetidine (4-ethoxyaniline), necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans, and disposal procedures to ensure the well-being of laboratory personnel.

Understanding the Risks: The Toxicological Profile of Substituted Anilines

While specific toxicological data for this compound is not extensively documented in publicly available literature, its chemical structure allows for informed predictions of its potential hazards based on well-studied analogs like p-phenetidine. The primary toxicity concerns associated with aromatic amines revolve around their metabolic activation and subsequent effects on physiological systems.

The toxicity of compounds like 4-ethoxyaniline is largely attributed to their metabolic products.[1] These metabolites can lead to a condition known as methemoglobinemia , where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen effectively.[1] This can result in cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal.[1] Studies on rats exposed to 4-ethoxyaniline have shown a concentration-dependent increase in blood methemoglobin, along with adverse effects on red blood cell counts.[1][2]

Furthermore, exposure to aromatic amines can lead to oxidative stress, causing damage to red blood cells and the spleen.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion. Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to minimize all potential routes of exposure.

Core Protective Measures: A Multi-Layered Approach to Safety

A proactive approach to safety involves a combination of engineering controls, administrative controls, and personal protective equipment. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any vapors or aerosols. Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3] The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[4] Given the potential for splashes during handling, a face shield should be worn in conjunction with goggles for maximum protection. Standard safety glasses are not sufficient.[5]
Hand Protection Chemical-Resistant GlovesDue to the high potential for skin absorption with aromatic amines, appropriate glove selection is critical.[6][7] Double gloving with nitrile or neoprene gloves is recommended for incidental contact. For extended handling, heavier-duty butyl rubber gloves may be necessary. Always inspect gloves for signs of degradation before use and change them immediately if contaminated.[4]
Body Protection Laboratory Coat and ApronA full-length, flame-retardant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is required. Contaminated clothing should be removed promptly and laundered by trained personnel.[8]
Respiratory Protection Chemical Fume Hood / RespiratorAll manipulations of this compound should be performed within a certified chemical fume hood. In the event of a spill or if a fume hood is not available, a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[8][9]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times to protect against spills and falling objects.[5][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for maintaining a safe laboratory environment when working with potentially hazardous compounds.

Pre-Handling Checklist:
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit appropriate for organic amines readily available.

  • PPE Inspection: Inspect all PPE for any defects before use.

Handling Procedure:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don all required PPE Open Open container inside a chemical fume hood Prep->Open Enter designated area Dispense Dispense the required amount using appropriate tools Open->Dispense Proceed with caution Close Keep container tightly closed when not in use Dispense->Close Wash Thoroughly wash hands and exposed skin Close->Wash After handling Decon Decontaminate work surfaces and equipment Wash->Decon Doff Properly doff and dispose of contaminated PPE Decon->Doff

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5] Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Waste Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Disposal_Workflow Start Waste Generation Solid Contaminated Solid Waste (Gloves, Paper Towels, etc.) Start->Solid Liquid Unused Solutions & Liquid Waste Start->Liquid Solid_Container Labeled Hazardous Solid Waste Bag/Container Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Storage Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal Professional Hazardous Waste Disposal Storage->Disposal

Caption: A clear plan for the segregation and disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(10), 911-933. Available at: [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2025, January 17). About National Personal Protective Technology Laboratory | NIOSH. Retrieved from [Link]

  • Kankuri, E., Solatunturi, E., & Vapaatalo, H. (2003). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Thrombosis Research, 110(5-6), 299–303. Available at: [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • University of Idaho Environmental Health and Safety. (2024, May 13). EHS Minimum PPE for Labs. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1986). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Xenobiotica, 16(1), 65-74. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.